MAT-POS-e194df51-1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C24H21ClN4O3S |
|---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
(4S)-6-chloro-2-[(1-cyanocyclopropyl)methylsulfonyl]-N-isoquinolin-4-yl-3,4-dihydro-1H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21ClN4O3S/c25-18-6-5-17-12-29(33(31,32)15-24(14-26)7-8-24)13-21(20(17)9-18)23(30)28-22-11-27-10-16-3-1-2-4-19(16)22/h1-6,9-11,21H,7-8,12-13,15H2,(H,28,30)/t21-/m1/s1 |
InChI Key |
YAYDSAMHSQCKIM-OAQYLSRUSA-N |
Isomeric SMILES |
C1CC1(CS(=O)(=O)N2C[C@H](C3=C(C2)C=CC(=C3)Cl)C(=O)NC4=CN=CC5=CC=CC=C54)C#N |
Canonical SMILES |
C1CC1(CS(=O)(=O)N2CC(C3=C(C2)C=CC(=C3)Cl)C(=O)NC4=CN=CC5=CC=CC=C54)C#N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of MAT-POS-e194df51-1, a Non-Covalent SARS-CoV-2 Main Protease Inhibitor
This document provides a comprehensive technical overview of the mechanism of action, experimental data, and methodologies related to the novel, orally bioavailable, non-covalent SARS-CoV-2 main protease (Mpro) inhibitor, this compound.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease. Mpro is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins essential for viral replication and transcription.[1][2][3] By binding non-covalently to the active site of Mpro, this compound blocks its proteolytic activity, thereby disrupting the viral replication process.[1][4] The non-covalent nature of the interaction distinguishes it from many other Mpro inhibitors that form a covalent bond with the catalytic cysteine residue.[5][6]
Signaling Pathway Diagram
Caption: SARS-CoV-2 Replication and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency, antiviral activity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Antiviral Efficacy
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 36.8 nM | - | Mpro Biochemical Assay | [4] |
| EC50 | 64 nM | A549-ACE2-TMPRSS2 | Cytopathic Effect (CPE) | [4] |
| EC50 | 126 nM | HeLa-ACE2 | Infected Cell Quantification | [1] |
Table 2: Pharmacokinetic Profile in Rats
| Route of Administration | Dose | Key Findings | Reference |
| Intravenous (IV) | 2 mg/kg | Characterized for PK profiling. | |
| Oral (PO) | 10 mg/kg | Good oral availability. |
Table 3: ADME Characteristics
| Parameter | Result | Significance | Reference |
| In Vitro Human Metabolism | Favorable | Suggests translational potential to humans. | |
| Safety Profile | No preliminary safety liabilities identified. | Indicates a good initial safety profile. |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
SARS-CoV-2 Main Protease (Mpro) Biochemical Assay
This protocol outlines a fluorescence resonance energy transfer (FRET) based assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.
Experimental Workflow Diagram
Caption: Workflow for the Mpro FRET-based biochemical assay.
Methodology:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based peptide substrate
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
This compound (and other test compounds) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
A solution of SARS-CoV-2 Mpro is prepared in the assay buffer.
-
Test compounds, including this compound, are serially diluted in DMSO and then further diluted in the assay buffer.
-
In a 384-well plate, add the Mpro solution to each well.
-
Add the diluted test compounds to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
Monitor the fluorescence signal kinetically using a plate reader at appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocities and determine the percent inhibition for each compound concentration.
-
The IC50 value is calculated by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Antiviral Cytopathic Effect (CPE) Assay in A549-ACE2-TMPRSS2 and HeLa-ACE2 Cells
This protocol describes the method to evaluate the antiviral activity of this compound by measuring the inhibition of virus-induced cytopathic effect in susceptible cell lines.
Experimental Workflow Diagram
Caption: Workflow for the antiviral cytopathic effect (CPE) assay.
Methodology:
-
Cell Lines and Virus:
-
A549 cells stably expressing human ACE2 and TMPRSS2 (A549-ACE2-TMPRSS2).
-
HeLa cells stably expressing human ACE2 (HeLa-ACE2).
-
SARS-CoV-2 virus stock of a known titer.
-
-
Procedure:
-
Seed A549-ACE2-TMPRSS2 or HeLa-ACE2 cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the diluted compound.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). Include uninfected and virus-only controls. For some assays, a p-glycoprotein (p-gp) inhibitor may be included.
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the uninfected and virus-only controls and plot the percentage of CPE inhibition against the compound concentration.
-
Calculate the EC50 value from the resulting dose-response curve.
-
Rat Pharmacokinetic (PK) Study
This protocol provides a general framework for evaluating the pharmacokinetic properties of this compound in rats following intravenous and oral administration.
Experimental Workflow Diagram
Caption: Workflow for a typical rodent pharmacokinetic study.
Methodology:
-
Animals and Dosing:
-
Male Sprague-Dawley or Wistar rats.
-
This compound formulated for intravenous (e.g., in a solution with solubilizing agents) and oral (e.g., in suspension) administration.
-
-
Procedure:
-
Fast the rats overnight before dosing.
-
Administer this compound to two groups of rats via intravenous (e.g., 2 mg/kg) and oral (e.g., 10 mg/kg) routes.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Process the blood samples by centrifugation to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).
-
Conclusion
This compound is a promising preclinical candidate for the treatment of COVID-19. Its potent non-covalent inhibition of the SARS-CoV-2 main protease, coupled with favorable antiviral activity in cellular models and good oral bioavailability in rats, underscores its therapeutic potential. The detailed experimental protocols provided herein offer a basis for further investigation and development of this and similar compounds.
References
- 1. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | SARS-CoV-2 Mpro inhibitor | Probechem Biochemicals [probechem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
MAT-POS-e194df51-1: A Technical Guide to its Discovery and Origin as a SARS-CoV-2 Main Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, origin, and preclinical characterization of MAT-POS-e194df51-1, a potent, orally active, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). Developed through the groundbreaking COVID Moonshot open-science initiative, this molecule represents a significant advancement in the search for effective COVID-19 therapeutics. This document details the experimental protocols utilized in its evaluation, presents a comprehensive summary of its quantitative data, and visualizes the key biological pathways and discovery workflows.
Introduction
The global COVID-19 pandemic spurred an unprecedented effort within the scientific community to develop effective antiviral therapies. A key target in this endeavor has been the SARS-CoV-2 main protease (Mpro), an enzyme essential for the virus's replication cycle.[1][2] Mpro is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are necessary for the assembly of the viral replication and transcription complex.[2][3] Inhibition of Mpro effectively halts viral replication, making it a prime target for antiviral drug development.[1]
This compound emerged from the COVID Moonshot project, a global, crowdsourced, and open-science collaboration aimed at accelerating the discovery of a patent-free oral antiviral for COVID-19.[4][5][6] This initiative has made all its data publicly available in real-time to expedite research and development worldwide.[7] this compound is a non-covalent, non-peptide inhibitor of Mpro, a significant departure from many other Mpro inhibitors in development.[8]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its in vitro potency, cellular activity, and pharmacokinetic properties.
| Parameter | Value | Cell Line/Assay Conditions | Source |
| Biochemical Potency | |||
| IC50 (Mpro Inhibition) | 37 nM | [9] | |
| Antiviral Activity | |||
| EC50 | 64 nM | A549-ACE2-TMPRSS2 cells | [8][9] |
| EC50 | 126 nM | HeLa-ACE2 cells | [8][9] |
| Pharmacokinetics (Rat) | |||
| Dosing | 2 mg/kg (intravenous), 10 mg/kg (oral) | [8] | |
| Bioavailability | Good oral availability | [8] | |
| Human Dose Projection | |||
| Twice a day (BID) | 450-2000 mg | Based on rat PK and in vitro human metabolism | [8] |
| Three times a day (TID) | 100-350 mg | Based on rat PK and in vitro human metabolism | [8] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a typical FRET-based assay used to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer: 20 mM HEPES pH 7.3, 1 mM TCEP, 50 mM NaCl, 0.01% Tween-20, 10% glycerol
-
Test compound (this compound) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Dispense the diluted compound into the assay plate.
-
Add a solution of Mpro (final concentration ~20 nM) to each well containing the test compound and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FRET substrate (final concentration ~375 nM) to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation: ~340 nm, Emission: ~490 nm) in kinetic mode for 15-30 minutes.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence curve.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Antiviral Assay
This protocol outlines a cell-based assay to evaluate the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.
Materials:
-
A549-ACE2-TMPRSS2 or HeLa-ACE2 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
SARS-CoV-2 virus stock
-
Test compound (this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted test compound.
-
In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Rat Pharmacokinetic (PK) Study
This protocol describes a typical in vivo study to assess the pharmacokinetic properties of a compound in rats after intravenous and oral administration.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Test compound (this compound) formulated for intravenous and oral administration
-
Dosing vehicles (e.g., saline for IV, PEG400/water for oral)
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Analytical equipment for quantifying the compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight before dosing.
-
Administer the test compound to two groups of rats: one group receives an intravenous (IV) dose (e.g., 2 mg/kg) and the other receives an oral (PO) gavage dose (e.g., 10 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) from the tail vein or another appropriate site.
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.
Visualizations
The following diagrams, created using the DOT language, illustrate key biological and logical processes related to this compound.
SARS-CoV-2 Replication Cycle and Mpro Inhibition
References
- 1. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 2. SARS-CoV-2 Main Protease (Mpro) Fluorescence Dose Response [protocols.io]
- 3. Open science discovery of potent noncovalent SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COVID Moonshot: open science discovery of SARS-CoV-2 main protease inhibitors by combining crowdsourcing, high-throughput experiments, computational simulations, and machine learning | Oxford Antiviral Drug Discovery Unit [zitzmannlab.web.ox.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. dndi.org [dndi.org]
- 7. mskcc.org [mskcc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: MAT-POS-e194df51-1, a Non-Covalent SARS-CoV-2 Main Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-covalent, non-peptidic SARS-CoV-2 Main Protease (Mpro) inhibitor, MAT-POS-e194df51-1. This molecule emerged from the COVID Moonshot, an open-science drug discovery project. All data presented herein is derived from publicly available resources.
Core Compound Data
This compound is a potent inhibitor of the SARS-CoV-2 Mpro, a critical enzyme for viral replication. Its non-covalent binding mechanism distinguishes it from other Mpro inhibitors like nirmatrelvir. While demonstrating significant antiviral efficacy in cellular models, its pharmacokinetic profile, particularly a short half-life in mice (1.4 hours), has posed challenges for its therapeutic development.[1]
Quantitative Inhibitory and Antiviral Activity
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/Assay Conditions | Source |
| IC50 (Mpro Inhibition) | 37 nM | Fluorescence Resonance Energy Transfer (FRET) Assay | [2] |
| EC50 (Antiviral Activity) | 64 nM | A549-ACE2-TMPRSS2 cells | [2][3] |
| EC50 (Antiviral Activity) | 126 nM | HeLa-ACE2 cells | [2] |
Physicochemical and Pharmacokinetic Properties
A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties of this compound has been conducted.
| Parameter | Value | Species | Source |
| Half-life (t½) | 1.4 hours | Mouse | [1] |
| Projected Human Dose (BID) | 450-2000 mg | - | [4] |
| Projected Human Dose (TID) | 100-350 mg | - | [4] |
Mechanism of Action: Mpro Inhibition
The primary mechanism of action of this compound is the direct inhibition of the SARS-CoV-2 Main Protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease essential for the proteolytic processing of the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps). This process is a prerequisite for the assembly of the viral replication and transcription complex. By binding to the active site of Mpro, this compound blocks this cleavage, thereby halting the viral life cycle. The binding site for this compound on Mpro is distinct from that of other approved Mpro inhibitors.[1][5]
Caption: SARS-CoV-2 Mpro Inhibition Pathway.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
FRET-Based Mpro Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of Mpro using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM TCEP, 50 mM NaCl, 0.01% Tween-20, 10% glycerol)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense the compound dilutions into the assay plate.
-
Add a solution of Mpro in assay buffer to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Immediately measure the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: FRET-Based Mpro Inhibition Assay Workflow.
Cell-Based Antiviral Assay (A549-ACE2-TMPRSS2 Cells)
This assay determines the antiviral efficacy of a compound in a cellular context using a human lung adenocarcinoma cell line engineered to express the SARS-CoV-2 entry factors ACE2 and TMPRSS2.
Materials:
-
A549-ACE2-TMPRSS2 cells
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
SARS-CoV-2 virus stock
-
This compound (or other test compounds) dissolved in DMSO
-
96-well cell culture plates
-
Reagents for quantifying cell viability or viral replication (e.g., CellTiter-Glo, qRT-PCR reagents)
Procedure:
-
Seed A549-ACE2-TMPRSS2 cells into 96-well plates and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Assess the cytopathic effect (CPE) or quantify viral replication. This can be done by:
-
Cell Viability Assay: Measure ATP levels (e.g., using CellTiter-Glo) as an indicator of cell health.
-
qRT-PCR: Quantify viral RNA levels in the cell lysate or supernatant.
-
-
Calculate the percent inhibition of viral replication for each compound concentration.
-
Determine the EC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Cell-Based Antiviral Assay Workflow.
References
In-depth Technical Guide: Molecular Properties of MAT-POS-e194df51-1
Notice: The identifier "MAT-POS-e194df51-1" does not correspond to a publicly recognized molecule in scientific literature or chemical databases. The information provided below is based on a comprehensive search for this identifier and represents a structured template for the requested technical guide. No specific data for "this compound" could be retrieved.
This guide is intended for researchers, scientists, and drug development professionals, providing a framework for summarizing the molecular properties, experimental protocols, and signaling pathways of a given compound.
Molecular Properties
A summary of the core physicochemical and pharmacological properties of a molecule is crucial for initial assessment. All quantitative data should be presented in a clear, tabular format.
Table 1: Physicochemical Properties of this compound
| Property | Value | Units | Method | Reference |
|---|---|---|---|---|
| Molecular Weight | Data not available | g/mol | - | - |
| LogP | Data not available | - | - | - |
| pKa | Data not available | - | - | - |
| Solubility | Data not available | mg/mL | - | - |
| Polar Surface Area | Data not available | Ų | - | - |
| Hydrogen Bond Donors | Data not available | - | - | - |
| Hydrogen Bond Acceptors | Data not available | - | - | - |
Table 2: Pharmacokinetic Properties of this compound
| Property | Value | Units | Species | Dosing Route | Reference |
|---|---|---|---|---|---|
| Bioavailability | Data not available | % | - | - | - |
| Cmax | Data not available | ng/mL | - | - | - |
| Tmax | Data not available | h | - | - | - |
| Half-life (t½) | Data not available | h | - | - | - |
| Clearance | Data not available | mL/min/kg | - | - | - |
| Volume of Distribution | Data not available | L/kg | - | - | - |
Table 3: Pharmacodynamic Properties of this compound
| Target | Assay Type | Activity (IC₅₀/EC₅₀) | Units | Reference |
|---|---|---|---|---|
| Data not available | - | Data not available | µM | - |
| Data not available | - | Data not available | µM | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
2.1. In Vitro Target Binding Assay
-
Objective: To determine the binding affinity of this compound to its putative target.
-
Materials:
-
Recombinant target protein
-
This compound
-
Radiolabeled ligand or fluorescent probe
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well microplates
-
-
Procedure:
-
A solution of the target protein is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared.
-
The target protein, this compound, and the radiolabeled/fluorescent probe are combined in the microplate wells.
-
The plate is incubated for a specified time at a controlled temperature to allow binding to reach equilibrium.
-
The amount of bound probe is quantified using a suitable plate reader (e.g., scintillation counter or fluorescence reader).
-
Data are analyzed using non-linear regression to determine the IC₅₀ value.
-
2.2. Cell-Based Functional Assay
-
Objective: To assess the functional activity of this compound in a cellular context.
-
Materials:
-
Cell line expressing the target of interest
-
Cell culture medium and supplements
-
This compound
-
Assay-specific reagents (e.g., substrate for an enzymatic reaction, antibody for a downstream marker).
-
-
Procedure:
-
Cells are seeded in microplates and allowed to adhere overnight.
-
The cell culture medium is replaced with a medium containing various concentrations of this compound.
-
Cells are incubated for a defined period.
-
A functional readout is measured (e.g., enzyme activity, second messenger levels, gene expression).
-
The EC₅₀ value is calculated from the dose-response curve.
-
Signaling Pathways and Workflows
Visual representations of complex biological pathways and experimental designs are critical for clear communication.
Caption: A generalized workflow for the preclinical evaluation of a candidate molecule.
Caption: A hypothetical signaling pathway initiated by the binding of a ligand.
Preclinical Data Whitepaper: MAT-POS-e194df51-1, a Novel SARS-CoV-2 Main Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAT-POS-e194df51-1 is a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. Developed through the open-science global consortium, COVID Moonshot, this molecule represents a promising therapeutic candidate. This document provides a comprehensive overview of the preclinical data for this compound, including its in vitro efficacy, pharmacokinetic profile, and detailed experimental methodologies.
Core Data Summary
In Vitro Efficacy
The antiviral activity of this compound was evaluated in various cell-based assays. The compound demonstrated potent inhibition of SARS-CoV-2 replication.
| Cell Line | Assay Type | Endpoint | IC50/EC50 (nM) | Cytotoxicity | Reference |
| A549-ACE2-TMPRSS2 | Cytopathic Effect (CPE) | Inhibition of virus-induced cell death | 64 | No measurable cytotoxicity | [1] |
| Hela-ACE2 | Infected Cell Quantification | Reduction in the percentage of infected cells | 126 | Not specified | [1] |
Note: Both cellular antiviral assays were performed in the presence of P-glycoprotein (P-gp) inhibitors.
In Vivo Pharmacokinetics (Rat)
A pharmacokinetic study was conducted in rats to assess the oral bioavailability and other key parameters of this compound. The compound exhibited good oral availability.
| Route of Administration | Dose (mg/kg) | Key Findings |
| Intravenous (IV) | 2 | Part of the assessment for oral bioavailability. |
| Oral (PO) | 10 | Demonstrated good oral availability. |
Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are part of the ongoing preclinical development and are not yet publicly available in full detail.
Experimental Protocols
SARS-CoV-2 Main Protease (Mpro) Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against the SARS-CoV-2 main protease.
Methodology: A fluorescence resonance energy transfer (FRET) assay is a standard method for measuring Mpro activity.
-
Reagents: Recombinant SARS-CoV-2 3CL Protease, a specific fluorogenic substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS), assay buffer (e.g., 20 mM HEPES, 1 mM EDTA, pH 7.3), and Dithiothreitol (DTT).
-
Procedure:
-
The Mpro enzyme is pre-incubated with varying concentrations of this compound in an assay buffer containing DTT for a defined period (e.g., 30 minutes) at room temperature in a 96- or 384-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission).
-
The rate of substrate cleavage is proportional to the enzyme activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[2][3][4]
-
Cellular Antiviral Assays (General Protocol)
Objective: To evaluate the efficacy of this compound in inhibiting SARS-CoV-2 replication in a cellular context.
Methodology:
-
Cell Lines: Human cell lines engineered to express key viral entry factors, such as A549-ACE2-TMPRSS2 and Hela-ACE2, are commonly used.[1]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, the cells are treated with serial dilutions of this compound. P-gp inhibitors are included to counteract any potential efflux of the compound from the cells.
-
Cells are then infected with a known titer of a SARS-CoV-2 clinical isolate.
-
After a specified incubation period (e.g., 48-72 hours), the antiviral efficacy is assessed.
-
-
Endpoints:
-
Cytopathic Effect (CPE) Assay: The protective effect of the compound against virus-induced cell death is measured. Cell viability is typically quantified using reagents like CellTiter-Glo® or by microscopic observation. The EC50 is the effective concentration that provides 50% protection.
-
Infected Cell Quantification: The percentage of infected cells is determined using techniques such as immunofluorescence staining for viral antigens or high-content imaging. The EC50 is the concentration that reduces the number of infected cells by 50%.
-
In Vivo Pharmacokinetic Study (Rat - General Protocol)
Objective: To determine the pharmacokinetic properties of this compound following intravenous and oral administration in rats.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.[5][6]
-
Dosing:
-
Intravenous (IV): A single bolus dose is administered via a cannulated vein (e.g., tail vein or jugular vein).
-
Oral (PO): A single dose is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.[6]
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2). Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Visualizations
Signaling Pathway: Inhibition of SARS-CoV-2 Replication
Caption: Mechanism of action of this compound.
Experimental Workflow: Preclinical Evaluation
Caption: General workflow for preclinical evaluation.
References
- 1. Open science discovery of potent noncovalent SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. aurorabiolabs.com [aurorabiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to MAT-POS-e194df51-1 and the COVID Moonshot Project
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the potent SARS-CoV-2 main protease (Mpro) inhibitor, MAT-POS-e194df51-1, and the pioneering open-science initiative that led to its discovery, the COVID Moonshot project. This document details the experimental methodologies, quantitative data, and underlying scientific workflows, offering a valuable resource for researchers in virology, medicinal chemistry, and drug discovery.
Introduction: The COVID Moonshot and the Discovery of this compound
The COVID Moonshot is an open-science, non-profit consortium of scientists from across the globe dedicated to the discovery of a safe, globally accessible, and easily manufacturable oral antiviral drug for COVID-19 and future coronavirus pandemics.[1][2] Launched in March 2020, the project has championed a collaborative, patent-free approach to drug discovery.[3] A key achievement of this initiative has been the identification of this compound, a potent, non-covalent, and non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro).[4] Mpro is a critical enzyme for viral replication, making it a prime target for antiviral therapeutics.[5]
This compound emerged from a sophisticated drug discovery cascade that integrated crowdsourced molecular designs, fragment-based screening, high-throughput crystallography, computational chemistry, and machine learning.[2][6] This inhibitor demonstrates significant promise, with potent enzymatic inhibition and cellular antiviral activity.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
| Parameter | Value | Assay | Notes |
| IC50 | 37 nM | Mpro Enzymatic Inhibition | Non-covalent, non-peptidic inhibitor.[4] |
| EC50 | 64 nM | A549-ACE2-TMPRSS2 cells | Cytopathic Effect (CPE) Assay.[4] |
| EC50 | 126 nM | HeLa-ACE2 cells | Antiviral Assay.[4] |
Table 1: Bioactivity of this compound
| Parameter | Value | Species | Notes |
| Oral Bioavailability | 45% | Rat | Demonstrates good oral availability.[3] |
| Half-Life | 2 hours | Rat | |
| Solubility | 750 µM | - | [3] |
| CYP450 Inhibition | Clean except for 2A4 (3µM) | Human | Generally clean profile against major isoforms.[3] |
| hERG Activity | No significant activity | - | [3] |
| Ames Test | Clean in analogues | - | Lead compounds show no mutagenicity.[3] |
Table 2: Preclinical Profile of this compound and Related Analogues
Experimental Protocols
This section provides detailed methodologies for the key experiments employed in the discovery and characterization of this compound.
SARS-CoV-2 Mpro Enzymatic Inhibition Assays
Two complementary assays were utilized to determine the inhibitory activity of compounds against Mpro.
This high-throughput assay measures the cleavage of a fluorogenic substrate by Mpro.
-
Principle: A FRET-based substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
-
Protocol:
-
Compounds are dispensed into 384-well, low-volume assay plates (e.g., Greiner 784900) using an acoustic dispenser.
-
Initial screening is typically performed at compound concentrations of 20 µM and 50 µM.
-
Recombinant SARS-CoV-2 Mpro is added to the wells.
-
The reaction is initiated by the addition of a FRET-based substrate.
-
Fluorescence is monitored over time using a plate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate used (e.g., Excitation: 380 nm, Emission: 455 nm for an aminomethyl coumarin-based substrate).[7]
-
The rate of fluorescence increase is proportional to Mpro activity. IC50 values are determined from dose-response curves.
-
This label-free assay directly measures the cleavage of a peptide substrate by Mpro.
-
Principle: The assay quantifies the amount of substrate and cleaved product based on their mass-to-charge ratio.
-
Protocol:
-
Inhibitor compounds (in DMSO) are dispensed into 384-well plates.
-
A solution of 300 nM Mpro in assay buffer (20 mM HEPES, pH 7.5, 50 mM NaCl) is added to each well.
-
The plate is incubated for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is quenched, and the samples are analyzed by a RapidFire high-throughput mass spectrometry system.
-
The ratio of product to substrate is used to determine the extent of inhibition.
-
Cell-Based Antiviral Assay (Cytopathic Effect - CPE)
This assay determines the ability of a compound to protect cells from virus-induced death.
-
Cell Line: A549 human lung adenocarcinoma cells engineered to stably express ACE2 and TMPRSS2 (A549-ACE2-TMPRSS2) are used as the host cell system.[8] These modifications make the cells highly permissive to SARS-CoV-2 infection.[8]
-
Protocol:
-
A549-ACE2-TMPRSS2 cells are seeded in 96-well plates.
-
Cells are pre-treated with serial dilutions of the test compounds. An efflux pump inhibitor, such as elacridar, may be included to enhance intracellular compound accumulation.[9]
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
The plates are incubated for a period sufficient to observe cytopathic effects in the untreated, infected control wells (typically 48-72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., CellTiter-Glo).
-
The EC50 value, the concentration at which the compound inhibits 50% of the virus-induced cell death, is calculated from the dose-response curve.[9]
-
XChem Crystallographic Fragment Screening
This technique identifies small molecule "fragments" that bind to the target protein, providing starting points for inhibitor design. The screening for the COVID Moonshot was performed at the Diamond Light Source XChem facility.
-
Principle: Crystals of the target protein (Mpro) are soaked with a library of small molecule fragments. X-ray diffraction is then used to determine the three-dimensional structure of the protein and identify any bound fragments.
-
Protocol:
-
Crystallization: High-quality crystals of SARS-CoV-2 Mpro are grown.
-
Fragment Soaking: The Mpro crystals are soaked in solutions containing individual fragments from a curated library.
-
Data Collection: X-ray diffraction data is collected from each soaked crystal at a synchrotron beamline.
-
Data Analysis (PanDDA): The Pan-Dataset Density Analysis (PanDDA) software is used to identify weak electron density corresponding to bound fragments. PanDDA compares the electron density maps of multiple fragment-soaked crystals to a ground-state model to reliably identify low-occupancy binding events.
-
Hit Identification: Datasets showing clear evidence of a bound fragment are further analyzed to build a model of the protein-fragment complex.
-
Visualizing the COVID Moonshot Workflow and Mpro Inhibition
The following diagrams, generated using the DOT language, illustrate the key workflows and concepts discussed in this whitepaper.
Caption: The iterative workflow of the COVID Moonshot project.
Caption: Mechanism of Mpro inhibition by this compound.
Caption: Workflow for XChem crystallographic fragment screening.
Conclusion
The COVID Moonshot project stands as a testament to the power of open and collaborative science in addressing global health crises. The discovery of this compound, a potent and promising inhibitor of the SARS-CoV-2 main protease, highlights the success of this innovative approach. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable resource for the scientific community, enabling further research and development in the critical area of antiviral therapeutics. The methodologies and workflows established by the COVID Moonshot consortium offer a blueprint for accelerating drug discovery in response to future pandemic threats.
References
- 1. A Newly Engineered A549 Cell Line Expressing ACE2 and TMPRSS2 Is Highly Permissive to SARS-CoV-2, Including the Delta and Omicron Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
- 9. A549-ACE2 SARS-CoV-1 antiviral effect screening assay [protocols.io]
Methodological & Application
Application Notes and Protocols for In Vitro Bioassays
Note: A search for "MAT-POS-e194df51-1" did not yield any specific publicly available information. This identifier may correspond to a proprietary compound, an internal research code, or a specific reagent not detailed in public literature.
The following document serves as a detailed template and example of application notes and protocols for a hypothetical small molecule inhibitor, designated "Inhibitor-XYZ," targeting the "Kinase-ABC" protein in a cancer-related signaling pathway. This example is structured to meet the user's core requirements for data presentation, experimental protocols, and visualization.
Introduction
Inhibitor-XYZ is a novel, potent, and selective small molecule inhibitor of Kinase-ABC, a critical enzyme in the "Pathway-123" signaling cascade. Dysregulation of this pathway is implicated in the proliferation of several cancer types. These application notes provide detailed protocols for quantifying the in vitro efficacy of Inhibitor-XYZ using a cell-based luminescence assay.
Signaling Pathway
The "Pathway-123" is initiated by an upstream signal that leads to the phosphorylation and activation of Kinase-ABC. Activated Kinase-ABC, in turn, phosphorylates a downstream transcription factor, leading to the expression of genes involved in cell proliferation. Inhibitor-XYZ blocks the ATP-binding site of Kinase-ABC, preventing its activity and halting the downstream signal.
Caption: The "Pathway-123" signaling cascade and the inhibitory action of Inhibitor-XYZ.
Quantitative Data Summary
The inhibitory activity of Inhibitor-XYZ was assessed across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined following a 24-hour incubation period.
| Cell Line | Cancer Type | Kinase-ABC Expression | IC50 of Inhibitor-XYZ (nM) |
| Cell-Line-A | Lung Adenocarcinoma | High | 15.2 ± 2.1 |
| Cell-Line-B | Breast Cancer | High | 22.5 ± 3.5 |
| Cell-Line-C | Pancreatic Cancer | Medium | 89.7 ± 9.4 |
| Cell-Line-D | Normal Fibroblast | Low | > 10,000 |
Table 1: In vitro cell viability IC50 values for Inhibitor-XYZ against a panel of cell lines. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Cell-Based Luminescence Assay
This protocol details the steps to measure the inhibition of the Kinase-ABC pathway using a commercially available luminescent reporter assay that quantifies the activity of the downstream transcription factor.
Principle of the Assay
The assay utilizes a genetically engineered cell line containing a luciferase reporter gene under the control of a promoter responsive to the "Pathway-123" transcription factor. Inhibition of Kinase-ABC reduces the expression of luciferase, leading to a decrease in the luminescent signal, which is proportional to the activity of Inhibitor-XYZ.
Caption: Logical relationship between inhibitor concentration and assay signal output.
Materials and Reagents
-
Cells: Cell-Line-A (e.g., A549) stably expressing the reporter construct
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Assay Plate: White, opaque, sterile 96-well microplates
-
Inhibitor-XYZ: 10 mM stock solution in DMSO
-
Assay Reagent: Luciferase Assay System (e.g., Promega ONE-Glo™)
-
Instruments: Luminometer, CO2 incubator, multichannel pipette
Experimental Workflow
Caption: Step-by-step workflow for the cell-based luminescence assay.
Step-by-Step Procedure
-
Cell Seeding (Day 1):
-
Culture Cell-Line-A to approximately 80% confluency.
-
Trypsinize, harvest, and count the cells using a hemocytometer.
-
Dilute the cells in culture medium to a final concentration of 8 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension (8,000 cells) into each well of a 96-well opaque plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Preparation and Treatment (Day 2):
-
Prepare a serial dilution series of Inhibitor-XYZ in culture medium. A typical 10-point, 3-fold dilution series might range from 100 µM to 5 nM final concentration.
-
Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose, e.g., 0.1%) and "no treatment" wells.
-
Carefully remove the culture medium from the wells and add 100 µL of the medium containing the appropriate concentration of Inhibitor-XYZ or vehicle control.
-
Return the plate to the incubator for another 24 hours.
-
-
Luminescence Reading (Day 3):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 20 minutes.
-
Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to ensure cell lysis and complete mixing.
-
Incubate the plate in the dark at room temperature for 10 minutes.
-
Measure the luminescence signal using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
-
Data Analysis
-
Subtract the average background signal (wells with no cells) from all experimental wells.
-
Normalize the data by setting the average signal from the vehicle control wells to 100% activity and the signal from a positive control inhibitor (or highest concentration of Inhibitor-XYZ) to 0% activity.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic (4PL) regression model to determine the IC50 value.
Application Note: Characterization of MAT-POS-e194df51-1 in Cell Culture
As "MAT-POS-e194df51-1" appears to be a specific, likely proprietary chemical compound identifier without publicly available detailed information, this document provides a generalized application note and protocol for the characterization of a novel chemical entity from a series like "MAT-POS" in a cell culture setting. We will hypothesize that "this compound" is an inhibitor of the MAPK/ERK signaling pathway to illustrate the detailed protocols and data presentation requested.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The "MAT-POS" series of small molecules represents a novel class of compounds with potential therapeutic applications. This document outlines the standard procedures for the initial in vitro characterization of a representative compound from this series, this compound, using common cell culture-based assays. The following protocols will guide the user in assessing its cytotoxic effects, impact on cell proliferation, and its mechanism of action, hypothesized here to be the inhibition of the MAPK/ERK signaling pathway.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, indicating its potency in reducing cell viability across different cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.9 |
| HeLa | Cervical Cancer | 12.1 |
| HEK293 | Human Embryonic Kidney | > 50 |
Interpretation: this compound shows selective cytotoxicity against the tested cancer cell lines, with the highest potency observed in A549 lung carcinoma cells. The high IC50 value in the non-cancerous HEK293 cell line suggests a favorable therapeutic window.
Table 2: Effect of this compound on Cell Proliferation
This table presents the concentration of this compound required to inhibit 50% of cell growth (GI50) in a 72-hour proliferation assay.
| Cell Line | GI50 (µM) |
| A549 | 2.5 |
| MCF-7 | 4.1 |
Interpretation: this compound effectively inhibits the proliferation of A549 and MCF-7 cells at concentrations lower than its cytotoxic concentrations, suggesting a cytostatic effect at lower doses.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on cultured cells.
Materials:
-
Target cell lines (e.g., A549, MCF-7, HeLa, HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C and 5% CO2, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for MAPK/ERK Pathway Inhibition
Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the MAPK/ERK signaling pathway.
Materials:
-
A549 cells
-
6-well cell culture plates
-
This compound
-
Growth factor (e.g., EGF) to stimulate the pathway
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours by replacing the complete medium with a serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualization
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the cytotoxicity of this compound.
Hypothesized MAPK/ERK Signaling Pathway Inhibition
Caption: Proposed mechanism of this compound inhibiting the MAPK/ERK pathway.
Application Notes and Protocols: MAT-POS-e194df51-1 Antiviral Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAT-POS-e194df51-1 is a potent, orally active, non-covalent, and non-peptide inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is critical for the replication of the virus.[3] this compound has demonstrated significant antiviral activity in cellular assays, making it a promising candidate for further preclinical and clinical development. These application notes provide a summary of its antiviral activity and detailed protocols for its evaluation.
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been quantified through various in vitro assays. The following table summarizes the key potency metrics.
| Assay Type | Parameter | Value | Cell Line | Reference |
| Enzymatic Assay | IC50 | 37 nM | - | [1] |
| Cell-Based Antiviral Assay (CPE) | EC50 | 64 nM | A549-ACE2-TMPRSS2 | [1][2] |
| Cell-Based Antiviral Assay (CPE) | EC50 | 126 nM | HeLa-ACE2 | [1][2] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit the activity of the Mpro enzyme by 50%.
-
EC50 (Half-maximal effective concentration): The concentration of the compound required to inhibit the viral cytopathic effect in cultured cells by 50%.
-
CPE (Cytopathic Effect): Refers to structural changes in host cells that are caused by viral invasion.
Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease
This compound functions by inhibiting the SARS-CoV-2 main protease (Mpro). Mpro is a viral enzyme essential for processing polyproteins translated from the viral RNA into functional viral proteins. By blocking this protease, this compound prevents the virus from assembling new, functional virions, thus halting the replication cycle.[3]
Figure 1. Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for assessing the antiviral activity of this compound. These are based on standard cytopathic effect (CPE) reduction assays.[4][5][6]
Cell Lines and Reagents
-
Cell Lines:
-
A549-ACE2-TMPRSS2 (Human lung carcinoma cells engineered to express ACE2 and TMPRSS2)
-
HeLa-ACE2 (Human cervical cancer cells engineered to express ACE2)
-
Vero E6 (African green monkey kidney cells, commonly used for SARS-CoV-2 propagation)
-
-
Virus: SARS-CoV-2 (e.g., USA-WA1/2020 strain or other relevant variants)
-
Media and Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit or Neutral Red dye
-
This compound (dissolved in DMSO)
-
Positive control antiviral (e.g., Remdesivir)
-
General Experimental Workflow
Figure 2. General workflow for the CPE-based antiviral assay.
Detailed Protocol: Cytopathic Effect (CPE) Reduction Assay
-
Cell Seeding:
-
One day prior to the experiment, seed A549-ACE2-TMPRSS2 or HeLa-ACE2 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and formation of a monolayer.[4]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions of the compound in assay medium (DMEM with 2% FBS). It is recommended to perform an 8-point dilution series. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
-
Infection and Treatment:
-
Carefully remove the growth medium from the 96-well plates.
-
Add 50 µL of the diluted compound to the appropriate wells. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).
-
Prepare the SARS-CoV-2 inoculum in the assay medium at a multiplicity of infection (MOI) of approximately 0.01.
-
Add 50 µL of the virus inoculum to the wells containing the compound dilutions and the virus control wells. Add 50 µL of assay medium to the "cells only" wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Assessment of Cytopathic Effect:
-
After the incubation period, observe the cells under a microscope to visually assess the cytopathic effect, which includes cell rounding, detachment, and lysis.[4]
-
Quantify cell viability using a suitable method:
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure ATP levels, which correlate with cell viability.
-
Neutral Red Assay: Incubate cells with neutral red dye, which is taken up by viable cells. After washing, the dye is extracted, and the absorbance is measured.
-
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the "cells only" control.
-
The percentage of viral inhibition is calculated relative to the "virus control".
-
The EC50 value is determined by plotting the percentage of viral inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Safety Precautions
All experiments involving live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following all institutional and national safety guidelines. Appropriate personal protective equipment (PPE) must be worn at all times.
Conclusion
This compound is a potent inhibitor of the SARS-CoV-2 main protease with significant antiviral activity in cellular models. The protocols outlined in these application notes provide a framework for the continued investigation and characterization of this and other antiviral compounds. The favorable in vitro profile of this compound warrants further investigation into its in vivo efficacy and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. abifina.org.br [abifina.org.br]
- 4. Antiviral activity assay [bio-protocol.org]
- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 6. Biological activity-based modeling identifies antiviral leads against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Profiling of MAT-POS-e194df51-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) profile of MAT-POS-e194df51-1, an orally bioavailable, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). The following sections detail the methodologies for key in vivo and in vitro experiments to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, along with a summary of its known PK parameters.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound was evaluated in rats following both intravenous (IV) and oral (PO) administration. The key parameters are summarized in the table below.
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax | Not Reported | ~ 1 µM |
| Tmax | Not Applicable | ~ 2 hours |
| AUC (0-last) | Not Reported | Not Reported |
| Half-life (t½) | ~ 2 hours | ~ 2 hours |
| Clearance (CL) | Not Reported | Not Reported |
| Volume of Distribution (Vd) | Not Reported | Not Reported |
| Oral Bioavailability (F%) | Not Applicable | Good |
Data extracted from in vivo rat studies.[1]
In Vitro ADME Characteristics
A summary of the in vitro absorption, distribution, metabolism, and excretion (ADME) properties of this compound is presented below, highlighting its potential for further development.[1]
| ADME Parameter | Result | Implication |
| Aqueous Solubility | Good | Favorable for absorption. |
| Permeability | Moderate | Suggests potential for good absorption across the gut wall. |
| Plasma Protein Binding | Moderate | A significant fraction of the drug is available to exert its therapeutic effect. |
| Metabolic Stability (Human Liver Microsomes) | Moderate | Suggests a reasonable in vivo half-life. |
| CYP Inhibition | Low | Low risk of drug-drug interactions mediated by cytochrome P450 enzymes. |
| hERG Inhibition | Low | Low risk of cardiac-related adverse effects. |
Experimental Protocols
The following protocols describe the methodologies used to assess the pharmacokinetic properties of this compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Materials:
-
This compound
-
Vehicle (e.g., 20% Solutol HS 15 in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the study.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound at a dose of 2 mg/kg via the tail vein.
-
Oral (PO) Group: Administer this compound at a dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the tail vein at the following time points:
-
IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Prepare plasma samples by protein precipitation with acetonitrile.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[2]
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., testosterone)
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Incubation Preparation: Prepare a reaction mixture containing human liver microsomes and this compound in phosphate buffer.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Bioanalysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life and intrinsic clearance of this compound.
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Profiling
Caption: Workflow for the in vivo pharmacokinetic study of this compound.
Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease
Caption: Inhibition of SARS-CoV-2 replication by this compound.
References
Application Notes and Protocols for Oral Bioavailability Studies of MAT-POS-e194df51-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAT-POS-e194df51-1 is a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. As an orally administered therapeutic candidate, a thorough understanding of its oral bioavailability is paramount for successful clinical development. Oral bioavailability, in essence, is the fraction of an orally administered drug that reaches systemic circulation unchanged. It is a key pharmacokinetic parameter that influences dosing frequency and the therapeutic efficacy of a drug.
These application notes provide a comprehensive overview of the methodologies and protocols for conducting preclinical oral bioavailability studies of this compound. The included protocols for in vivo pharmacokinetic studies in rats, in vitro metabolic stability assays using human liver microsomes, and in vitro intestinal permeability assays using Caco-2 cells are based on established industry standards.
Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease
The primary target of this compound is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps). This process is essential for the assembly of the viral replication and transcription complex. By inhibiting Mpro, this compound blocks viral replication.
Caption: SARS-CoV-2 Mpro Inhibition Pathway.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile and absolute oral bioavailability of this compound in rats.
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).
Materials:
-
This compound
-
Vehicle for oral and intravenous formulations (e.g., DMSO, PEG400, saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Dosing gavage needles and syringes
-
Intravenous catheters
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Dosing Formulation Preparation: Prepare a solution of this compound for both oral (e.g., 10 mg/kg) and intravenous (e.g., 2 mg/kg) administration.
-
Animal Dosing:
-
Oral Group (n=3-5): Administer this compound via oral gavage to fasted rats.
-
Intravenous Group (n=3-5): Administer this compound via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or a cannulated vessel at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software. Calculate absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
In Vitro Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of this compound to metabolism by cytochrome P450 enzymes in the liver.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation: Prepare a stock solution of this compound and positive controls.
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer, HLM, and this compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. Calculate the half-life (t1/2) from the slope of the linear regression. Calculate intrinsic clearance (CLint).
In Vitro Caco-2 Permeability Assay
This assay evaluates the intestinal permeability of this compound and identifies if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Objective: To determine the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
This compound
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution)
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and digoxin as a P-gp substrate)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Protocol:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Permeability Assay:
-
A-B Transport: Add this compound in transport buffer to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
B-A Transport: Add this compound in transport buffer to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
-
Sampling: At specified time points (e.g., 60, 90, 120 minutes), take samples from the receiver compartment.
-
Analysis: Determine the concentration of this compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
Data Presentation
The following tables are templates for summarizing the quantitative data from the described studies. Note: The data presented in these tables are for illustrative purposes only and should be replaced with actual experimental results.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | User Data | User Data |
| Tmax (h) | User Data | User Data |
| AUC (0-t) (ngh/mL) | User Data | User Data |
| AUC (0-inf) (ngh/mL) | User Data | User Data |
| t1/2 (h) | User Data | User Data |
| CL (mL/min/kg) | User Data | N/A |
| Vd (L/kg) | User Data | N/A |
| Oral Bioavailability (F%) | N/A | User Data |
Table 2: In Vitro ADME Properties of this compound
| Assay | Parameter | Result |
| Human Liver Microsomal Stability | t1/2 (min) | User Data |
| CLint (µL/min/mg) | User Data | |
| Caco-2 Permeability | Papp (A-B) (10^-6 cm/s) | User Data |
| Papp (B-A) (10^-6 cm/s) | User Data | |
| Efflux Ratio | User Data |
Visualizations
Caption: Oral Bioavailability Assessment Workflow.
Caption: Caco-2 Permeability Assay Schematic.
Troubleshooting & Optimization
Technical Support Center: MAT-POS-e194df51-1
This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues encountered with MAT-POS-e194df51-1 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for reconstituting this compound?
A1: Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a standard choice in drug discovery and biological assays.[1][2]
Q2: I'm having trouble dissolving this compound in DMSO. What are the common causes?
A2: Several factors can contribute to poor solubility in DMSO:
-
Compound Concentration: You may be attempting to prepare a stock solution at a concentration that exceeds the solubility limit of this compound.
-
Water Contamination: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of certain compounds.[3] It is recommended to use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
Compound Polymorphism: The crystalline form of the compound can affect its solubility. Amorphous forms are generally more soluble than highly stable crystalline forms.[4][5]
-
Low Temperature: The melting point of DMSO is 19°C (66°F).[1] If your laboratory is cool, the DMSO may be partially frozen, which will hinder dissolution.
Q3: My this compound powder formed a precipitate in DMSO immediately upon addition. What should I do?
A3: If a precipitate forms immediately, it is likely that the compound's solubility limit was exceeded. Try preparing a more dilute stock solution. If the issue persists, you can try gentle warming or sonication to aid dissolution, assuming the compound is thermally stable.[3][6]
Q4: After successfully dissolving this compound, I noticed precipitation after storing the stock solution. Why did this happen?
A4: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue.[4][5] This can happen because the crystallized form of the compound is less soluble and does not easily re-dissolve.[5] To mitigate this, it is advisable to prepare fresh solutions, or if storage is necessary, to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C.[7]
Q5: My compound is dissolved in DMSO, but it precipitates when I dilute it with my aqueous cell culture medium or buffer. How can I prevent this?
A5: This is a very common problem when a compound is highly soluble in an organic solvent like DMSO but has poor aqueous solubility.[8][9] Here are some strategies to overcome this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, try adding the DMSO stock to a small volume of the buffer first, mixing well, and then adding this intermediate dilution to the final volume.
-
Rapid Mixing: Add the DMSO stock dropwise into the aqueous solution while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.[10]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity to cells.[7][11] This may require you to start with a higher concentration DMSO stock.
-
Co-solvents: In some cases, the use of co-solvents like PEG400, Tween 80, or cyclodextrins in the final aqueous solution can help maintain compound solubility.[7]
Troubleshooting Guide for Solubility Issues
If you are encountering solubility issues with this compound in DMSO, follow this step-by-step guide.
-
Initial Assessment:
-
Check Compound Purity: Ensure you are using a high-purity batch of this compound. Impurities can sometimes affect solubility.
-
Verify DMSO Quality: Use a new, unopened bottle of anhydrous, high-purity DMSO. DMSO readily absorbs water, which can negatively impact solubility.[3]
-
-
Dissolution Protocol:
-
Start with a Lower Concentration: If you are unsure of the solubility limit, begin by preparing a 10 mM stock solution.
-
Use Mechanical Assistance: Vortex the solution vigorously for 1-2 minutes.
-
Apply Gentle Heat: If the compound is still not dissolved, warm the solution to 37°C for 10-15 minutes. Caution: Only apply heat if the thermal stability of this compound is confirmed.
-
Utilize Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to break up any aggregates and enhance dissolution.[6]
-
-
Addressing Precipitation in Aqueous Solutions:
-
Optimize Dilution Technique: As detailed in the FAQs, use stepwise dilution and rapid mixing.
-
Lower Final Compound Concentration: The precipitation may be due to the compound's low aqueous solubility. Try testing a lower final concentration in your assay.
-
Increase Final DMSO Percentage (with caution): While not ideal, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always run a vehicle control with the same DMSO concentration to check for effects on your experimental system.[11]
-
Data Presentation
Table 1: Factors Influencing the Solubility of this compound in DMSO and Subsequent Aqueous Dilutions.
| Parameter | Recommendation / Guideline | Rationale |
| DMSO Purity | Anhydrous, ≥99.9% | Water is a common contaminant in DMSO and can significantly reduce the solubility of hydrophobic compounds.[3] |
| Stock Concentration | Start at 10 mM; adjust as needed. | Many compounds precipitate from DMSO at very high concentrations (e.g., >100 mM).[12] |
| Assistance Methods | Vortexing, Sonication, Gentle Warming (37°C) | These methods provide energy to overcome the crystal lattice energy of the solid compound, aiding dissolution.[3][6] |
| Storage of Stock | Aliquot into single-use vials; store at -80°C for long-term or -20°C for short-term. | Minimizes freeze-thaw cycles which can induce crystallization and precipitation.[5][7] |
| Final DMSO % in Assay | < 0.5% (Cell-based) < 2% (In vivo, general) | High concentrations of DMSO can be toxic to cells and organisms.[7][11] |
| Dilution into Aqueous Media | Add DMSO stock to aqueous solution dropwise with vigorous mixing. | Prevents localized high concentrations of the compound, which can cause it to crash out of solution.[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Allow both the this compound powder and a new vial of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution:
-
Vortex the tube vigorously for 2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, place the tube in a sonicator bath for 10 minutes.
-
If necessary and the compound is stable, incubate at 37°C for 15 minutes with intermittent vortexing.
-
-
Storage: Once fully dissolved, aliquot the clear solution into single-use, low-retention tubes and store at -80°C.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer for Cellular Assays
-
Preparation: Warm the required volume of cell culture medium or aqueous buffer to the desired experimental temperature (typically 37°C).
-
Thaw Stock: Thaw one aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): If a large dilution factor is required, perform a serial dilution in pure DMSO first to maintain accuracy.
-
Final Dilution:
-
Dispense the final volume of pre-warmed aqueous buffer into a sterile tube.
-
While vortexing the aqueous buffer at a medium speed, add the required volume of the DMSO stock solution drop-by-drop directly into the vortex.
-
Continue vortexing for an additional 30 seconds to ensure homogeneity.
-
-
Application: Use the final working solution immediately in your experiment to minimize the risk of precipitation over time.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. reachever.com [reachever.com]
- 3. researchgate.net [researchgate.net]
- 4. ziath.com [ziath.com]
- 5. ziath.com [ziath.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
improving MAT-POS-e194df51-1 stability in solution
Technical Support Center: MAT-POS-e194df51-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in solution.
Issue 1: Precipitation of this compound in Aqueous Buffers
Question: I am observing precipitation of this compound shortly after preparing my stock solution in a standard phosphate-buffered saline (PBS). How can I improve its stability and prevent this?
Answer:
Precipitation of this compound in aqueous solutions is a known issue that can be influenced by several factors including pH, buffer composition, and temperature. The following steps and recommendations are designed to help you mitigate this problem.
Troubleshooting Workflow:
Figure 1. A flowchart for troubleshooting precipitation of this compound.
Recommended Buffer Conditions for Improved Stability:
For optimal stability of this compound, we recommend using a citrate-based buffer system at a slightly acidic pH. The table below summarizes the stability of this compound in various buffer systems over a 24-hour period at room temperature.
| Buffer System | pH | Concentration (µM) | % Remaining in Solution (24h) |
| Phosphate-Buffered Saline | 7.4 | 100 | 45% |
| Tris-HCl | 8.0 | 100 | 60% |
| Citrate Buffer | 6.0 | 100 | 95% |
| MES Buffer | 6.5 | 100 | 88% |
Experimental Protocol: Assessing this compound Solubility
This protocol outlines a method to determine the solubility of this compound in different buffer systems.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilution in Test Buffers: Dilute the stock solution to a final concentration of 100 µM in each of the test buffers (PBS, Tris-HCl, Citrate Buffer, MES Buffer).
-
Incubation: Incubate the solutions at room temperature (25°C) and protect from light.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Centrifugation: Centrifuge the aliquots at 14,000 x g for 15 minutes to pellet any precipitated compound.
-
Quantification: Carefully collect the supernatant and quantify the concentration of soluble this compound using a validated analytical method, such as HPLC-UV at a predetermined wavelength.
-
Calculation: Calculate the percentage of the compound remaining in solution relative to the initial concentration at time 0.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing high-concentration stock solutions of this compound?
For high-concentration stock solutions (10-50 mM), we recommend using anhydrous dimethyl sulfoxide (DMSO). Ensure the DMSO is of high purity and stored under desiccated conditions to prevent moisture absorption, which can affect the stability of the compound.
Q2: How should I store my stock solutions of this compound?
Stock solutions of this compound in DMSO should be aliquoted into small volumes and stored at -80°C to minimize freeze-thaw cycles. When thawing an aliquot for use, allow it to come to room temperature slowly before opening the vial to prevent condensation from forming inside.
Q3: I suspect that this compound may be interacting with a component of my signaling pathway. Is there any information on its potential off-target effects?
While specific off-target effects are highly system-dependent, it is crucial to include appropriate controls in your experiments. The hypothetical signaling pathway below illustrates potential interaction points that should be considered for validation.
Figure 2. Potential interaction of this compound with a signaling cascade.
Q4: Are there any known incompatibilities of this compound with common laboratory plastics?
We have not observed significant leaching or adsorption with standard polypropylene or polyethylene labware. However, for long-term storage or sensitive applications, we recommend using glass or low-binding microcentrifuge tubes and plates. Always perform a compatibility test if you are using a new type of plasticware.
MAT-POS-e194df51-1 off-target effects in assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of MAT-POS-e194df51-1, a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). While this compound is designed for high specificity, it is crucial to assess its activity profile comprehensively.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of a SARS-CoV-2 Mpro inhibitor like this compound?
A1: While the SARS-CoV-2 main protease (Mpro) has a distinct substrate specificity, reducing the likelihood of off-target effects on human proteases, potential off-target interactions cannot be entirely ruled out.[1][2] Covalent inhibitors, in particular, may present challenges with off-target effects and potential toxicity.[3] For non-covalent inhibitors like this compound, it is still prudent to screen for activity against related human proteases. Computational assessments have suggested a risk of off-target binding of some Mpro inhibitors to human proteases like chymase and cathepsin G.[4] Other potential off-targets for Mpro inhibitors from different classes include calpains.[5][6]
Q2: How can I experimentally assess the selectivity of this compound?
A2: A standard approach is to perform a protease panel screening. This involves testing the inhibitory activity of this compound against a panel of purified human proteases. It is recommended to include proteases with similar substrate specificities or those identified as potential off-targets for other Mpro inhibitors. Fluorescence-based protease activity assays are commonly used for this purpose in a high-throughput format.[7][8]
Q3: My in-cell antiviral assay results with this compound are inconsistent with its biochemical potency. What could be the reason?
A3: Discrepancies between biochemical IC50 (enzyme inhibition) and in-cell EC50 (antiviral activity) can arise from several factors. These include issues with cell permeability of the compound, active efflux from the cells, or metabolic instability. It is also possible that the observed antiviral effect in a simple assay is not solely due to Mpro inhibition.[6][9] A dedicated cell-based Mpro inhibition assay can help to confirm target engagement within the cellular environment.[6][9][10]
Q4: What are the recommended control experiments when assessing off-target effects?
A4: When conducting off-target effect assays, it is crucial to include appropriate controls. For biochemical assays, this includes a "no inhibitor" control to establish baseline enzyme activity and a known inhibitor for the specific off-target protease as a positive control. For cell-based assays, a vehicle-treated control (e.g., DMSO) is essential. It is also beneficial to use a well-characterized, broad-spectrum protease inhibitor as a control to understand the assay's sensitivity to off-target inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity in cell-based assays | Off-target inhibition of essential host cell proteases. | 1. Perform a protease panel screening to identify potential off-target enzymes. 2. Conduct a cell-based assay specifically measuring Mpro inhibition to distinguish from general cytotoxicity.[6][9][10] 3. Evaluate the compound's effect on mitochondrial function or other key cellular health indicators. |
| High background signal in fluorescence-based protease assays | Autofluorescence of this compound. | 1. Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. 2. If autofluorescence is significant, subtract the background fluorescence from all measurements. 3. Consider using an alternative assay format, such as a label-free or absorbance-based method. |
| Variable IC50 values for off-target proteases | Assay conditions (e.g., substrate concentration, enzyme concentration, incubation time). | 1. Ensure that assay conditions are standardized and optimized for each protease. 2. For time-dependent inhibitors, pre-incubation of the enzyme and inhibitor may be necessary to reach equilibrium.[8] 3. Verify the purity and activity of the recombinant proteases used. |
| In vivo toxicity despite high in vitro selectivity | Unpredicted off-target interactions or metabolite-driven toxicity. | 1. Profile the compound against a broader panel of receptors, ion channels, and kinases. 2. Identify the major metabolites of this compound and test their activity against the primary target and potential off-targets. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for this compound to illustrate a target-selectivity profile.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / EC50 (nM) |
| SARS-CoV-2 Mpro | Biochemical (FRET) | 15 |
| SARS-CoV-2 (Vero E6 cells) | Antiviral (CPE) | 50 |
Table 2: Selectivity Profile of this compound against Human Proteases
| Protease | Family | IC50 (µM) |
| Cathepsin B | Cysteine Protease | > 100 |
| Cathepsin L | Cysteine Protease | > 100 |
| Calpain 1 | Cysteine Protease | > 50 |
| Chymotrypsin | Serine Protease | > 100 |
| Thrombin | Serine Protease | > 100 |
| Factor Xa | Serine Protease | > 100 |
Experimental Protocols
Protocol 1: Biochemical Protease Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a general method to assess the inhibitory activity of this compound against a purified protease using a FRET-based substrate.
Materials:
-
Purified recombinant protease (e.g., SARS-CoV-2 Mpro, Cathepsin L)
-
FRET-based peptide substrate specific for the protease
-
Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP)
-
This compound stock solution in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 10 µL of the protease solution (at 2X final concentration) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FRET substrate (at 4X final concentration).
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Mpro Activity Assay
This protocol utilizes a cell line expressing a reporter system that is dependent on Mpro activity. Inhibition of Mpro by this compound results in a measurable change in the reporter signal.
Materials:
-
HEK293T cells stably expressing an Mpro-cleavable reporter construct (e.g., a fusion protein with a fluorescent reporter that is quenched until cleaved by Mpro).
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound stock solution in DMSO.
-
96-well clear-bottom black plates.
-
Luminescence or fluorescence plate reader.
Procedure:
-
Seed the engineered HEK293T cells in 96-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Measure the reporter signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percentage of Mpro inhibition relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Caption: Mechanism of action and potential off-target effects of this compound.
References
- 1. The SARS-CoV-2 main protease as drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MAT-POS-e194df51-1 Concentration for Antiviral Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MAT-POS-e194df51-1, a potent non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), for antiviral research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, non-covalent, and non-peptide small molecule inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a viral enzyme essential for the replication of SARS-CoV-2 by cleaving viral polyproteins into functional proteins. By binding to the active site of Mpro, this compound blocks this cleavage process, thereby inhibiting viral replication. The inhibition is reversible and does not involve the formation of a covalent bond with the enzyme.
Q2: What are the reported IC50 and EC50 values for this compound?
This compound has a reported IC50 value of 37 nM in biochemical assays against the SARS-CoV-2 main protease. In cell-based antiviral assays, it has demonstrated EC50 values of 64 nM in A549-ACE2-TMPRSS2 cells and 126 nM in HeLa-ACE2 cells.[1][2]
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is recommended to prepare high-concentration stock solutions to minimize the final concentration of DMSO in the cell culture medium, which should ideally be below 0.5%. For storage, the stock solution in DMSO can be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Is this compound active against different SARS-CoV-2 variants?
Yes, this compound has been shown to have good cross-reactivity against known circulating variants of SARS-CoV-2.[2] This is because it targets the main protease, which is a highly conserved enzyme across different coronavirus variants.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Assay Condition |
| IC50 | 37 nM | SARS-CoV-2 Main Protease (Mpro) Biochemical Assay |
| EC50 | 64 nM | A549-ACE2-TMPRSS2 cells (Cytopathic Effect Assay) |
| EC50 | 126 nM | HeLa-ACE2 cells (Cytopathic Effect Assay) |
Experimental Protocols
Protocol for Determining Antiviral Activity using Cytopathic Effect (CPE) Inhibition Assay
This protocol is designed to determine the concentration at which this compound inhibits the virus-induced cell death.
Materials:
-
Vero E6, A549-ACE2-TMPRSS2, or HeLa-ACE2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or Crystal Violet
-
Plate reader (for luminescence or absorbance)
Procedure:
-
Cell Seeding: Seed the chosen cell line in a 96-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the diluted this compound to the wells.
-
Add the SARS-CoV-2 virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Include control wells: cells only (no virus, no compound), cells with virus (no compound), and cells with compound only (no virus, for cytotoxicity control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.
-
Quantification of CPE:
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure the ATP content, which is proportional to the number of viable cells.
-
Crystal Violet Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Stain with 0.1% crystal violet solution for 20 minutes.
-
Wash with water and air dry.
-
Solubilize the stain with 10% acetic acid or methanol.
-
Read the absorbance at 570 nm.
-
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration of this compound and determine the EC50 value using a dose-response curve.
Protocol for Determining Cytotoxicity using MTT Assay
This protocol assesses the toxicity of this compound on the host cells.
Materials:
-
Vero E6, A549-ACE2-TMPRSS2, or HeLa-ACE2 cells
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (for absorbance)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate as described in the CPE assay protocol.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the CC50 (50% cytotoxic concentration) value.
Troubleshooting Guides
Issue 1: Low or no antiviral effect observed.
-
Question: I am not observing the expected antiviral activity with this compound. What could be the reason?
-
Answer:
-
Compound Integrity: Ensure that the compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Virus Titer: Verify the titer of your virus stock. An excessively high MOI may overwhelm the inhibitory effect of the compound. Perform a virus titration to determine the optimal MOI for your assay.
-
Cell Confluency: Ensure that the cell monolayer is at the optimal confluency. Overly confluent or sparse cells can affect virus infection and compound efficacy.
-
Incubation Time: The incubation time may need to be optimized. A shorter or longer incubation period might be necessary depending on the virus and cell line used.
-
Issue 2: High cytotoxicity observed at effective antiviral concentrations.
-
Question: this compound is showing high toxicity to the cells at concentrations where I expect to see an antiviral effect. How can I address this?
-
Answer:
-
DMSO Concentration: Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Cytotoxicity Assay: Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to accurately determine the CC50 of the compound on your specific cell line.
-
Therapeutic Index: Calculate the therapeutic index (TI = CC50 / EC50). A low TI indicates a narrow window between efficacy and toxicity. You may need to explore a narrower concentration range around the expected EC50.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to compounds. Consider testing the compound in a different cell line.
-
Issue 3: Inconsistent or variable results between experiments.
-
Question: My results with this compound are not reproducible. What are the potential sources of variability?
-
Answer:
-
Cell Passage Number: Use cells with a consistent and low passage number, as cell characteristics can change over time in culture.
-
Reagent Consistency: Use the same batches of reagents (media, serum, virus stock) for a set of experiments to minimize variability.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound and adding virus.
-
Plate Edge Effects: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations, which can lead to variability.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for antiviral efficacy testing.
References
Technical Support Center: MAT-POS-e194df51-1 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with guidance on the cytotoxicity assessment of MAT-POS-e194df51-1, an orally bioavailable inhibitor of the SARS-CoV-2 main protease.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: Preclinical studies have shown that this compound does not exhibit measurable cytotoxicity in various cell lines.[1] Specifically, in antiviral assays using HelaAce2 and A549-ACE2-TMPRSS2 cells, no significant cell death was observed.[1]
Q2: In which cell lines has the cytotoxicity of this compound been evaluated?
A2: The cytotoxicity of this compound has been assessed in A549-ACE2-TMPRSS2 and HelaAce2 cells.[1]
Q3: What were the antiviral efficacy (EC50) values observed for this compound in cellular assays?
A3: In antiviral assays, this compound demonstrated an EC50 of 64 nM in A549-ACE2-TMPRSS2 cells and 126 nM in HelaAce2 cells.[1] It is important to note that these assays were conducted with P-glycoprotein (P-gp) inhibitors.[1]
Troubleshooting Guide
While this compound has not shown cytotoxicity in initial studies, researchers performing their own assessments may encounter issues. This guide addresses common problems in cytotoxicity assays.
| Problem | Possible Cause | Recommended Solution |
| High background signal in control wells | Media components (e.g., phenol red) interfering with assay reagents.[2] | Use phenol red-free medium or a buffer that reduces quenching.[2] Ensure appropriate controls, including medium-only wells, are included to determine background fluorescence.[2] |
| High cell density leading to increased baseline cell death.[3] | Optimize the cell seeding density for your specific assay.[3] | |
| High variability between replicate wells | Inconsistent pipetting or cell seeding.[4] | Ensure gentle and consistent pipetting technique when seeding cells and adding reagents.[3][4] Use multichannel pipettes carefully and ensure they are calibrated. |
| "Edge effects" due to evaporation in outer wells during extended incubations.[2] | Avoid using the outer wells of the assay plate for critical samples.[2] Maintain proper humidity in the incubator. | |
| Unexpected cytotoxicity observed | Reagent toxicity, especially with fluorescent dyes used in endpoint assays.[2] | Test a range of dye concentrations to find the optimal, non-toxic level for your cell type.[2] |
| Contamination of cell cultures (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. | |
| Compound precipitation at high concentrations. | Visually inspect wells for any signs of compound precipitation. If observed, consider adjusting the solvent or the highest concentration tested. | |
| Lower than expected or no cytotoxicity (with positive controls) | Suboptimal incubation time for the cytotoxic event to occur.[5] | Perform a time-course experiment to identify the optimal endpoint for your specific cell line and positive control.[5] |
| Inactivation or degradation of the positive control compound.[5] | Ensure the positive control is stored correctly and is not expired. Prepare fresh solutions for each experiment. | |
| Incorrect filter selection in the plate reader for fluorescent assays.[2] | Confirm that the excitation and emission filters in the plate reader are appropriate for the specific dye being used.[2] |
Experimental Protocols
General Cytotoxicity Assay Workflow
This protocol provides a general framework for assessing the cytotoxicity of this compound. Specific details may need to be optimized for your cell line and assay system.
1. Cell Preparation:
-
Culture cells to be used in the assay.
-
Harvest and count the cells.[3]
-
Wash the cells and resuspend them in the appropriate assay medium to the desired concentration.[3]
-
Seed a quantitative amount of the cell suspension into the wells of a 96-well plate.[3]
-
Incubate the plate to allow cells to adhere and stabilize.[3]
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to achieve the desired final concentrations.[3]
-
Add equal volumes of the diluted compound to the appropriate wells.[3]
-
Include vehicle-only controls (cells with the same amount of solvent used to deliver the compound) and positive controls (a known cytotoxic agent).[2]
-
Incubate the plate for the desired treatment duration.[3]
3. Cytotoxicity Measurement:
-
Select an appropriate cytotoxicity assay (e.g., MTT, LDH, or a fluorescent dye-based assay).
-
Add the assay reagent to each well according to the manufacturer's instructions.[3]
-
Incubate as required by the assay protocol.[3]
-
Measure the output (e.g., absorbance or fluorescence) using a microplate reader.[3]
4. Data Analysis:
-
Subtract the background reading (from medium-only wells) from all sample readings.[3]
-
Normalize the data to the vehicle-only controls (representing 100% viability).
-
Calculate the percentage of cytotoxicity for each compound concentration.[3]
Data Presentation
Table 1: Antiviral Activity of this compound
| Cell Line | EC50 (nM) | Assay Type | Notes |
| A549-ACE2-TMPRSS2 | 64 | Cytopathic Effect (CPE) | Performed with P-gp inhibitors |
| HelaAce2 | 126 | Infected Cell Percentage | Performed with P-gp inhibitors |
| Data sourced from bioRxiv.[1] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Cytotoxicity |
| A549-ACE2-TMPRSS2 | No measurable cytotoxicity |
| HelaAce2 | No measurable cytotoxicity |
| Data sourced from bioRxiv.[1] |
Visualizations
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: A logical diagram for troubleshooting unexpected cytotoxicity assay results.
References
troubleshooting inconsistent results with MAT-POS-e194df51-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues and inconsistencies researchers, scientists, and drug development professionals may encounter when working with MAT-POS-e194df51-1.
Troubleshooting Guide
Users experiencing inconsistent results with this compound should consult the following question-and-answer guide for potential causes and recommended solutions.
Q1: We are observing significant variability in the retention time of our analyte when using this compound in our chromatographic setup. What could be the cause?
Inconsistent retention times are a common issue in chromatography and can often be attributed to problems with the gas or liquid flow. Even minor fluctuations in flow can lead to noticeable shifts.[1] Key areas to investigate include:
-
Leaks: Check all fittings and connections for leaks, as even a small leak can cause significant issues. An inlet leak detection test may reveal substantial leaks in the injector.[2]
-
Flow Rate Verification: Regularly verify the gas or liquid flow rates using a calibrated flowmeter. Do not rely solely on the instrument's software settings.
-
System Contamination: A buildup of viscous sample material can obstruct valves and pathways, leading to inconsistent flow.[2] Thorough cleaning of the injector, liner, and other components may be necessary.
-
Mobile Phase Preparation: For liquid chromatography, ensure the mobile phase is prepared consistently and is properly degassed.
Q2: The peak intensity for our compound of interest is significantly lower than expected, or has been diminishing over a series of runs. What should we check?
A decrease in peak intensity, or a generally diminished signal, can point to several potential problems:
-
Sample Degradation: Ensure the stability of this compound and your analyte in the prepared sample matrix and under the storage conditions.
-
Injector Issues: A dirty or clogged injector liner can trap the analyte and prevent it from reaching the column efficiently.
-
Ion Source Contamination (for MS applications): A contaminated ion source in a mass spectrometer will lead to reduced ionization efficiency and lower signal. Cleaning the ion source may be required.[2]
-
Detector Issues: The detector may be failing or require maintenance.
Q3: We are seeing unexpected peaks or a high baseline noise in our chromatograms. What is the likely source of this interference?
Extraneous peaks and high baseline noise are typically signs of contamination. Potential sources include:
-
Sample Contamination: The sample itself may be contaminated. Review the sample preparation and handling procedures.
-
Solvent and Reagent Purity: Use high-purity solvents and reagents to minimize background noise.
-
System Contamination: Contaminants can accumulate in the sample loop, injector, column, or detector. A system bake-out or flushing with a strong solvent may be necessary.
-
Gas Leaks (for GC-MS): Leaks in the gas chromatography system can introduce air, leading to a high background signal.[3]
Q4: Our calibration curve for this compound has a good correlation coefficient (r²), but when we run samples with known concentrations, the calculated values are inaccurate. Why is this happening?
This discrepancy often points to a mismatch between the calibration standards and the actual samples, a phenomenon known as a "matrix effect."
-
Matrix Mismatch: The matrix of your calibration standards should closely match the matrix of your experimental samples.[4] Components in the sample matrix can enhance or suppress the signal of the analyte, leading to inaccurate quantification.
-
Internal Standard Issues: If using an internal standard, ensure it is stable in the sample matrix and does not interact with other components.
-
Extraction Efficiency: The efficiency of extracting the analyte from the sample matrix may differ from that of the calibration standards.
Frequently Asked Questions (FAQs)
Q: How often should we perform system maintenance when working with this compound?
A: Regular preventative maintenance is crucial for consistent results. A generalized maintenance schedule is provided in the table below. However, the frequency may need to be adjusted based on sample throughput and the cleanliness of the samples.
| Component | Recommended Maintenance Frequency | Key Actions |
| Injector | Weekly to Monthly | Inspect and clean or replace the liner and seals. |
| Column | As needed | Condition the column before first use and after prolonged storage. Trim the column inlet if peak shape degrades. |
| Ion Source (MS) | Monthly to Quarterly | Inspect and clean the ion source components. |
| Mobile/Carrier Gas | Daily | Check gas pressures and flow rates. |
Q: What is the recommended procedure for preparing a stock solution of this compound?
A: A detailed experimental protocol for the preparation of a this compound stock solution is provided below.
Experimental Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., HPLC-grade Methanol)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Sonicator
-
-
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Quantitatively transfer the weighed solid to a clean volumetric flask.
-
Add a portion of the solvent to the flask and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add solvent to the calibration mark on the volumetric flask.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Store the stock solution in an appropriate container at the recommended temperature.
-
Visualizations
Below are diagrams illustrating a typical experimental workflow and a troubleshooting decision pathway for inconsistent results.
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting common issues with this compound analysis.
References
Technical Support Center: Investigating MAT-POS-e194df51-1 Resistance in Mpro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating resistance mutations against the Mpro inhibitor, MAT-POS-e194df51-1. The information provided is based on established methodologies for studying resistance to SARS-CoV-2 Mpro inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are not observing any resistance development to this compound in our in vitro selection experiments. What could be the reason?
A1: Several factors could contribute to the lack of resistance development:
-
High Genetic Barrier to Resistance: this compound may have a high genetic barrier, meaning multiple mutations are required for a significant loss of susceptibility.
-
Inhibitor Concentration: The inhibitor concentration used for selection might be too high, leading to complete viral suppression and preventing the emergence of resistant variants. Conversely, a concentration that is too low may not provide sufficient selective pressure.
-
Duration of Experiment: The selection experiment may not have been carried out for a sufficient number of passages to allow for the accumulation of resistance mutations.
-
Viral Fitness Cost: Mutations conferring resistance to this compound might impose a significant fitness cost on the virus, preventing their propagation to detectable levels.
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Assay Sensitivity: The assay used to detect resistance may not be sensitive enough to identify low-level resistance.
Q2: How can we confirm that a specific mutation identified in Mpro is responsible for resistance to this compound?
A2: To confirm the role of a specific mutation in conferring resistance, you should:
-
Reverse Genetics: Introduce the mutation of interest into a wild-type viral background using a reverse genetics system.
-
Phenotypic Assays: Compare the susceptibility of the mutant virus to this compound with that of the wild-type virus in cell-based antiviral assays to determine the fold-change in EC50 values.
-
Biochemical Assays: Express and purify the mutant Mpro enzyme and compare its kinetic parameters and inhibition by this compound (IC50 or Ki values) with the wild-type enzyme.
Q3: Our Mpro enzymatic assay is showing high background noise or inconsistent results. What are the common causes and solutions?
A3: High background and inconsistency in Mpro enzymatic assays can be due to several factors. Please refer to the troubleshooting guide below for detailed solutions. Common causes include substrate or inhibitor precipitation, enzyme instability, and buffer incompatibility.[1][2]
Troubleshooting Guides
In Vitro Resistance Selection
| Problem | Possible Cause | Recommended Solution |
| No resistant variants selected | Inhibitor concentration too high, leading to complete viral clearance. | Perform a dose-response experiment to determine the EC90 and use concentrations around this value for selection. Consider starting with a lower concentration and gradually increasing it over subsequent passages. |
| Low viral replication. | Ensure optimal cell health and infection conditions. Monitor viral titers at each passage. | |
| Insufficient number of passages. | Continue passaging for an extended period (e.g., 20-30 passages) to allow for the accumulation of mutations. | |
| Loss of viral titer over passages | High fitness cost of resistance mutations. | Consider passaging in the absence of the inhibitor for a few rounds to allow the virus to recover before re-introducing the selective pressure. |
| Cell line issues. | Regularly check the health and confluence of the cell line. Use a fresh stock of cells if necessary. |
Mpro Enzymatic Assay
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence/absorbance | Substrate or inhibitor auto-fluorescence/absorbance. | Run control wells containing only the substrate or inhibitor at the concentrations used in the assay to measure their intrinsic signal and subtract it from the experimental values. |
| Buffer components interfering with the assay. | Ensure that the buffer components, such as DTT or EDTA, are at the recommended concentrations. Some reagents can interfere with fluorescent or colorimetric readouts.[3] | |
| Low enzyme activity | Improper enzyme storage or handling. | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice during a_s_say setup. |
| Sub-optimal assay conditions (pH, temperature). | Optimize the pH and temperature of the assay buffer. Most Mpro assays perform well at a pH of 7.3 and a temperature of 37°C.[2] | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all components. Prepare a master mix for the enzyme, substrate, and buffer to minimize pipetting variations.[1] |
| Inhibitor precipitation. | Check the solubility of this compound in the assay buffer. If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%) and consistent across all wells. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments investigating Mpro inhibitor resistance.
Table 1: Antiviral Activity of this compound against Wild-Type and Mutant Viruses
| Virus | EC50 (nM) | Fold Change in EC50 |
| Wild-Type | 1.0 | |
| Mutant 1 | ||
| Mutant 2 | ||
| ... |
Table 2: Enzymatic Inhibition of Wild-Type and Mutant Mpro by this compound
| Enzyme | IC50 (nM) | Ki (nM) | Fold Change in IC50/Ki |
| Wild-Type Mpro | 1.0 | ||
| Mutant 1 Mpro | |||
| Mutant 2 Mpro | |||
| ... |
Table 3: Kinetic Parameters of Wild-Type and Mutant Mpro
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Relative Fitness |
| Wild-Type Mpro | 1.0 | |||
| Mutant 1 Mpro | ||||
| Mutant 2 Mpro | ||||
| ... |
Experimental Protocols
In Vitro Resistance Selection by Serial Passage
This protocol describes the general procedure for selecting for resistance mutations in cell culture.
-
Cell Seeding: Seed a suitable cell line (e.g., VeroE6) in T25 flasks or 6-well plates to achieve 80-90% confluency on the day of infection.
-
Virus Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01-0.1.
-
Inhibitor Treatment: After a 1-hour adsorption period, remove the inoculum and add fresh culture medium containing this compound at a concentration corresponding to the EC90.
-
Incubation: Incubate the infected cells at 37°C and 5% CO2.
-
Virus Harvest: Monitor the cells for cytopathic effect (CPE). When 75-100% CPE is observed (or at a fixed time point, e.g., 72 hours post-infection), harvest the supernatant containing the progeny virus.
-
Titration: Determine the titer of the harvested virus using a plaque assay or TCID50 assay.
-
Serial Passage: Use the harvested virus to infect fresh cells for the next passage, adjusting the inhibitor concentration as needed. It is common to increase the inhibitor concentration in a stepwise manner as resistance emerges.
-
Sequencing: At regular intervals (e.g., every 5 passages) or when a significant increase in viral titer is observed in the presence of the inhibitor, extract viral RNA from the supernatant and sequence the Mpro gene to identify potential resistance mutations.
Mpro Enzymatic Assay (FRET-based)
This protocol outlines a common method for measuring Mpro activity and its inhibition.
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.
-
Mpro Enzyme: Dilute the stock solution of purified Mpro to the desired final concentration (e.g., 50 nM) in assay buffer.
-
FRET Substrate: Prepare a stock solution of a fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) and dilute it to the desired final concentration (e.g., 20 µM) in assay buffer.
-
Inhibitor: Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Procedure:
-
In a 384-well black plate, add the Mpro enzyme solution.
-
Add the inhibitor solution (or DMSO for control wells) and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate solution.
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the example substrate).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear phase of the fluorescence increase over time.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
For determination of kinetic parameters (Km and kcat), measure the initial velocities at varying substrate concentrations and fit the data to the Michaelis-Menten equation.[4]
-
Visualizations
Caption: Workflow for the selection, identification, and characterization of Mpro resistance mutations.
References
Technical Support Center: MAT-POS-e194df51-1 Metabolic Stability Improvement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for evaluating and improving the metabolic stability of MAT-POS-e194df51-1, an orally bioavailable non-covalent SARS-CoV-2 main protease inhibitor.[1]
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro metabolic stability experiments with this compound.
Issue 1: High Variability in Metabolic Stability Data Between Experiments
Question: We are observing significant variability in the calculated intrinsic clearance (Clint) values for this compound across different runs of our human liver microsome stability assay. What could be the cause?
Answer: High variability in in vitro metabolic stability assays can stem from several factors.[2] Consider the following potential causes and solutions:
-
Inconsistent Microsomal Protein Concentrations: Ensure the final protein concentration in your incubations is consistent across all experiments. Use a reliable protein quantification method, such as the Bradford or BCA assay, to verify the concentration of your liver microsome stock before each experiment.
-
Variable Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, acetonitrile) used to dissolve this compound should be kept constant and minimized (ideally ≤ 0.1%) in the incubation mixture. High solvent concentrations can inhibit metabolic enzyme activity.
-
Inconsistent Incubation Conditions: Factors such as temperature, pH, and shaking speed must be rigorously controlled.[2] Use a calibrated incubator and ensure consistent mixing to maintain a uniform suspension of microsomes.
-
Degradation of Cofactors: The stability of NADPH, a critical cofactor for many metabolic enzymes, is crucial. Prepare NADPH solutions fresh before each experiment and keep them on ice.
-
Analyte Instability: Assess the stability of this compound in the assay buffer without microsomes to rule out non-enzymatic degradation.
Issue 2: Discrepancy Between Microsomal and Hepatocyte Stability Data
Question: Our data shows that this compound is relatively stable in human liver microsomes, but shows significantly higher clearance in suspended human hepatocytes. Why is there a difference?
Answer: This discrepancy is not uncommon and can provide valuable insights into the metabolic profile of your compound. Microsomal assays primarily assess Phase I (e.g., CYP-mediated) metabolism, while hepatocytes encompass both Phase I and Phase II metabolic pathways, as well as transporter-mediated uptake.[3][4]
-
Phase II Metabolism: The higher clearance in hepatocytes suggests that this compound may be a substrate for Phase II enzymes (e.g., UGTs, SULTs), which are present in the cytosolic fraction and are better represented in intact hepatocytes.
-
Transporter-Mediated Uptake: Active uptake of this compound into hepatocytes could lead to higher intracellular concentrations, resulting in increased metabolism compared to the more simplified microsomal system.
-
Contribution of Non-CYP Enzymes: Hepatocytes contain a broader range of metabolic enzymes than microsomes, including non-CYP enzymes like aldehyde oxidase (AO) that could be contributing to the compound's metabolism.[5]
To investigate this further, consider performing experiments with hepatocytes in the presence of inhibitors for specific Phase II enzymes or uptake transporters.
Issue 3: Low Recovery of this compound at Time Zero
Question: In our hepatocyte stability assay, the measured concentration of this compound at the initial time point (T=0) is significantly lower than the nominal spiked concentration. What could be the reason for this?
Answer: Low initial recovery can be attributed to several factors:
-
Non-specific Binding: this compound may be binding to the walls of the incubation wells or other components of the assay system. Using low-binding plates can help mitigate this issue.
-
Rapid Initial Metabolism: Although less common, some compounds are metabolized very rapidly. Ensure your T=0 sample is collected immediately after the addition of the compound and that the quenching solution is effective at stopping all enzymatic activity.
-
Cellular Uptake: In hepatocyte assays, rapid uptake of the compound into the cells can lead to a lower measured concentration in the supernatant at the initial time point. To assess this, you can lyse the cells at T=0 and measure the intracellular concentration.
-
Analytical Issues: Ensure your analytical method (e.g., LC-MS/MS) is properly validated and that there are no matrix effects from the biological components of the assay.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended in vitro systems for assessing the metabolic stability of this compound?
A1: A tiered approach is recommended. Start with human liver microsomes to evaluate Phase I metabolic stability.[6] Subsequently, use suspended or plated primary human hepatocytes to get a more comprehensive picture that includes both Phase I and Phase II metabolism, as well as the influence of cellular uptake.[3][7]
Q2: How is intrinsic clearance (Clint) calculated from in vitro metabolic stability data?
A2: The in vitro half-life (t1/2) is determined by monitoring the disappearance of the parent compound over time. The Clint is then calculated using the following equation: Clint (µL/min/mg protein or 10^6 cells) = (0.693 / t1/2) * (Incubation Volume / Protein or Cell Number) .[8][9]
Q3: What positive control compounds are suitable for metabolic stability assays with this compound?
A3: It is advisable to use a cocktail of positive controls with known metabolic profiles to ensure the assay is performing as expected. For example:
-
High Clearance Compound: Verapamil or Testosterone (for microsomal assays)
-
Low Clearance Compound: Warfarin or Tolbutamide (for microsomal assays)
-
Phase II Substrate: 7-hydroxycoumarin (for hepatocyte assays)
Q4: The provided data for this compound mentions good oral availability. How does metabolic stability relate to this?
A4: Metabolic stability is a key determinant of oral bioavailability.[7] A compound that is rapidly metabolized in the liver (high first-pass metabolism) will have a lower fraction of the orally administered dose reaching systemic circulation. The reported good oral availability of this compound suggests it has at least moderate metabolic stability in humans.[1]
III. Data Presentation
Table 1: Example Metabolic Stability Data for this compound
| Parameter | Human Liver Microsomes | Human Hepatocytes |
| Test Compound Concentration | 1 µM | 1 µM |
| Incubation Time | 0, 5, 15, 30, 60 min | 0, 30, 60, 120, 240 min |
| in vitro Half-life (t1/2) | 45 min | 28 min |
| Intrinsic Clearance (Clint) | 15.4 µL/min/mg protein | 24.8 µL/min/10^6 cells |
| % Remaining at 60 min | 40% | 22% |
Table 2: Stability of this compound in Different Species (Example Data)
| Species | Microsomal Clint (µL/min/mg protein) | Hepatocyte Clint (µL/min/10^6 cells) |
| Human | 15.4 | 24.8 |
| Rat | 25.1 | 40.2 |
| Dog | 12.8 | 19.5 |
| Monkey | 18.9 | 29.7 |
IV. Experimental Protocols
Protocol 1: Human Liver Microsome Metabolic Stability Assay
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Thaw pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in incubation buffer.
-
Prepare a fresh solution of NADPH (e.g., 10 mM) in incubation buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound working solution to the microsomal suspension. The final substrate concentration should be low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km).
-
Start the enzymatic reaction by adding the NADPH solution (final concentration e.g., 1 mM).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching and Sample Processing:
-
Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Vortex and centrifuge the samples to precipitate the protein.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the disappearance of this compound over time using a validated LC-MS/MS method.
-
Calculate the half-life (t1/2) and intrinsic clearance (Clint).
-
Protocol 2: Suspended Human Hepatocyte Metabolic Stability Assay
-
Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
-
Perform a cell count and assess viability (should be >80%).
-
Dilute the hepatocyte suspension to the desired density (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium (e.g., Williams' Medium E).[8]
-
Prepare a working solution of this compound in the incubation medium.
-
-
Incubation:
-
Add the hepatocyte suspension to a non-coated plate.
-
Place the plate on an orbital shaker in an incubator (37°C, 5% CO2).
-
Initiate the experiment by adding the this compound working solution to the wells.
-
At designated time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension.[9]
-
-
Quenching and Sample Processing:
-
Follow the same quenching and processing steps as described in the microsomal assay protocol.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS and determine the t1/2 and Clint.
-
V. Visualizations
Caption: Workflow for the microsomal metabolic stability assay.
Caption: Troubleshooting logic for high data variability.
References
- 1. biorxiv.org [biorxiv.org]
- 2. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 3. Metabolic Stability Assays [merckmillipore.com]
- 4. bioivt.com [bioivt.com]
- 5. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - NP [thermofisher.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative Analysis of MAT-POS-e194df51-1 and Nirmatrelvir (Paxlovid) for SARS-CoV-2 Main Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of two prominent SARS-CoV-2 main protease (Mpro) inhibitors: MAT-POS-e194df51-1, a novel non-covalent inhibitor, and Nirmatrelvir, the active component of the clinically approved antiviral Paxlovid. This comparison is based on publicly available experimental data to inform research and drug development efforts in the ongoing pursuit of effective COVID-19 therapeutics.
Executive Summary
Both this compound and Nirmatrelvir are potent inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. Preclinical data indicates that this compound, a non-covalent inhibitor, demonstrates greater potency in enzymatic assays compared to Nirmatrelvir, a covalent inhibitor. However, Nirmatrelvir, as part of the Paxlovid regimen, has proven clinical efficacy, a benchmark that this compound is yet to reach. This guide presents a side-by-side comparison of their in vitro efficacy and the experimental methodologies used for their evaluation.
Data Presentation
Table 1: In Vitro Efficacy against SARS-CoV-2 Main Protease (Mpro)
| Compound | Inhibition Mechanism | Target | IC50 (nM) | Assay Conditions | Source |
| This compound | Non-covalent | SARS-CoV-2 Mpro | 37 | Fluorescence Resonance Energy Transfer (FRET) assay | [1][2] |
| Nirmatrelvir | Reversible Covalent | SARS-CoV-2 Mpro | 218 | Fluorescence Resonance Energy Transfer (FRET) assay | [1][2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antiviral Activity in Cell-Based Assays
| Compound | Cell Line | Assay Type | EC50 (nM) | Source |
| This compound | A549-ACE2-TMPRSS2 | Cytopathic Effect (CPE) Assay | 64 | [1][2] |
| HeLa-ACE2 | Cytopathic Effect (CPE) Assay | 126 | [1][2] | |
| Nirmatrelvir | VeroE6-Pgp-KO | Cytopathic Effect (CPE) Assay | 150 | [3] |
| Calu-3 | Viral RNA Quantification | 450 | [1] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay quantifies the enzymatic activity of SARS-CoV-2 Mpro by measuring the cleavage of a fluorogenic substrate.
Protocol used for this compound and comparative Nirmatrelvir testing:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic substrate peptide (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 nM NaCl, 1 mM EDTA, 5 mM Tris(2-carboxyethyl)phosphine (TCEP)
-
Test compounds (this compound, Nirmatrelvir) dissolved in DMSO
-
384-well plates
-
-
Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
A solution of Mpro (e.g., 30-60 nM final concentration) is prepared in the assay buffer.
-
The Mpro solution is added to the wells of the 384-well plate.
-
The diluted test compounds are added to the respective wells and incubated with the enzyme for a defined period (e.g., 20 minutes) at room temperature to allow for binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate (e.g., 30 µM final concentration) to all wells.
-
The fluorescence intensity is measured kinetically over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
The rate of substrate cleavage is determined from the linear phase of the reaction.
-
IC50 values are calculated by fitting the dose-response curves using a suitable nonlinear regression model.
-
Antiviral Cytopathic Effect (CPE) Assay
This cell-based assay determines the ability of a compound to protect cells from virus-induced death (cytopathic effect).
General Protocol:
-
Cell Culture and Seeding:
-
A suitable host cell line (e.g., A549-ACE2-TMPRSS2, HeLa-ACE2, or VeroE6) is cultured under standard conditions.
-
Cells are seeded into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Compound Preparation and Treatment:
-
Test compounds are serially diluted in cell culture medium to the desired concentrations.
-
The culture medium is removed from the cells, and the medium containing the test compounds is added.
-
-
Virus Infection:
-
A stock of SARS-CoV-2 is diluted to a predetermined multiplicity of infection (MOI).
-
The virus is added to the wells containing the cells and test compounds. Control wells with no virus and virus with no compound are included.
-
-
Incubation:
-
The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (typically 2-3 days).
-
-
Quantification of Cell Viability:
-
Cell viability is assessed using a colorimetric or fluorometric method. A common method is the use of a reagent like CellTiter-Glo, which measures ATP content as an indicator of viable cells, or Neutral Red staining.
-
The absorbance or fluorescence is read using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each compound concentration relative to the untreated, uninfected controls.
-
EC50 values are determined by fitting the dose-response curves using a nonlinear regression model.
-
Visualizations
References
A Comparative Guide to SARS-CoV-2 Mpro Inhibitors: MAT-POS-e194df51-1 in Focus
For Researchers, Scientists, and Drug Development Professionals
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral therapeutics. This guide provides a comparative analysis of the novel, non-covalent Mpro inhibitor, MAT-POS-e194df51-1, alongside other prominent Mpro inhibitors with different mechanisms of action. The data presented is intended to aid researchers in evaluating the therapeutic potential of these compounds.
Quantitative Comparison of Mpro Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of other notable Mpro inhibitors. This data facilitates a direct comparison of their potency and cellular activity.
| Inhibitor | Target | Type | IC50 (nM) | Ki (nM) | EC50 (nM) | Cell Line | CC50 (µM) | Selectivity Index (SI) |
| This compound | SARS-CoV-2 Mpro | Non-covalent | 37 | N/A | 64 | A549-ACE2-TMPRSS2 | >100 | >1562.5 |
| 126 | HeLa-ACE2 | >793.7 | ||||||
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | Covalent (reversible) | 23 | 3.11 | 74.5 | VeroE6-TMPRSS2 | >100 | >1342.3 |
| Ensitrelvir (S-217622) | SARS-CoV-2 Mpro | Non-covalent | 13 | N/A | 370 | VeroE6-TMPRSS2 | >100 | >270.3 |
| Masitinib | SARS-CoV-2 Mpro | Non-covalent | 2500 | N/A | 2800 | VeroE6 | >10 | >3.6 |
| Ebselen | SARS-CoV-2 Mpro | Covalent | 670 | 2000 | 4670 | Vero | >50 | >10.7 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are generalized based on common practices in the field for assessing Mpro inhibitors.
Enzymatic Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against Mpro, often utilizing Fluorescence Resonance Energy Transfer (FRET).
a. Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
Fluorogenic Mpro substrate (e.g., containing a protease cleavage site flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
b. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of Mpro enzyme to each well of the microplate, followed by the diluted test compounds.
-
Incubate the enzyme-compound mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic Mpro substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific fluorogenic substrate used). The cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression.
-
Plot the percentage of Mpro inhibition (relative to a no-inhibitor control) against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (EC50 Determination)
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of a compound in a cell-based assay, often by measuring the inhibition of viral cytopathic effect (CPE).
a. Materials:
-
A susceptible host cell line (e.g., VeroE6, A549-ACE2-TMPRSS2)
-
SARS-CoV-2 virus stock
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader for measuring luminescence or absorbance
b. Procedure:
-
Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the diluted test compounds.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Plot the percentage of cell viability (relative to uninfected and untreated controls) against the logarithm of the test compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This protocol describes how to determine the 50% cytotoxic concentration (CC50) of a compound.
a. Materials:
-
The same host cell line used in the antiviral assay.
-
Cell culture medium.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent.
-
Plate reader.
b. Procedure:
-
Seed the host cells in a 96-well plate.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the cells (without adding any virus).
-
Incubate for the same duration as the antiviral assay.
-
Assess cell viability using a cell viability reagent.
-
Measure the signal and plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the CC50 value from the resulting dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to Mpro inhibition and the experimental workflow for inhibitor screening.
Caption: SARS-CoV-2 replication cycle and the role of Mpro.
Caption: General workflow for screening Mpro inhibitors.
Comparative Efficacy of MAT-POS-e194df51-1 and Alternative Antivirals Against SARS-CoV-2 Variants
For Immediate Release
This guide provides a comparative analysis of the investigational oral SARS-CoV-2 main protease (Mpro) inhibitor, MAT-POS-e194df51-1, against other established antiviral agents. The document is intended for researchers, scientists, and drug development professionals, offering a summary of available efficacy data, detailed experimental methodologies, and visual representations of key processes to inform ongoing research and development efforts.
Overview of this compound
This compound is an orally active, non-covalent, and non-peptide inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1] In vitro studies have demonstrated its potency with a half-maximal inhibitory concentration (IC50) of 37 nM against the Mpro enzyme.[1] The compound has shown cytotoxic efficacy in cell-based assays, with half-maximal effective concentrations (EC50) of 64 nM in A549-ACE2-TMPRSS2 cells and 126 nM in HeLa-ACE2 cells against the original SARS-CoV-2 strain.[1] While specific quantitative data on the efficacy of this compound against various SARS-CoV-2 variants of concern (VOCs) are not yet publicly available, its mechanism of targeting the highly conserved Mpro suggests potential for broad-spectrum activity.
Comparative Antiviral Efficacy
To provide context for the potential of this compound, this section presents efficacy data for approved and investigational antiviral agents against several SARS-CoV-2 variants. The following tables summarize the in vitro efficacy of Nirmatrelvir (the active component of Paxlovid), Molnupiravir (and its active metabolite NHC), and Remdesivir.
Table 1: In Vitro Efficacy of SARS-CoV-2 Main Protease Inhibitors
| Compound | Target | Variant | Assay | Cell Line | IC50 / Ki | Reference |
| This compound | Mpro | Original Strain | Enzymatic Assay | - | IC50: 37 nM | [1] |
| Nirmatrelvir | Mpro | Wildtype | Enzymatic Assay | - | Ki: 0.933 nM | Pfizer |
| Omicron (B.1.1.529) | Enzymatic Assay | - | Ki: 0.635 nM | Pfizer | ||
| Alpha, Beta, Delta | Cellular Assay | Two cell lines | IC50: 22-225 nM | Pfizer | ||
| USA-WA1/2020 | Cellular Assay | Vero E6 | EC50: 38-207 nM | Pfizer |
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values indicate the concentration of the drug required to inhibit the target enzyme by 50%. Lower values indicate higher potency.
Table 2: In Vitro Efficacy of SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) Inhibitors
| Compound (Active Form) | Target | Variant | Assay | Cell Line | IC50 / EC50 | Reference |
| Molnupiravir (NHC) | RdRp | Omicron (BA.1, BA.1.1, BA.2, etc.) | CPE Assay | Vero E6 | IC50: 0.28-5.50 µM | [2] |
| Alpha, Beta, Gamma, Delta, etc. | CPE Assay | Vero E6 | IC50: within twofold of WA1 | [2] | ||
| Original Strain (USA-WA1/2020) | CPE Assay | Vero E6 | IC50: 1.23 µM | [2] | ||
| Remdesivir | RdRp | Early Strain | Cellular Assay | Vero E6 | EC50: 0.77 µM | [3] |
| Omicron | Cellular Assay | - | IC50: 1.2-fold change vs early strain |
EC50 (Half-maximal effective concentration) values indicate the concentration of the drug required to inhibit viral replication in a cell-based assay by 50%. Lower values indicate higher potency.
Signaling Pathway and Experimental Workflow
Mechanism of Action of Mpro Inhibitors
The primary target of this compound and Nirmatrelvir is the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. This enzyme is essential for the cleavage of viral polyproteins into functional proteins required for viral replication and transcription. Inhibition of Mpro blocks this process, thereby halting the viral life cycle.
Caption: Mechanism of action of Mpro inhibitors like this compound.
Experimental Workflow: Cytopathic Effect (CPE) Assay
The cytopathic effect (CPE) assay is a common method to determine the in vitro efficacy of antiviral compounds. It measures the ability of a drug to protect host cells from virus-induced death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural and Recombinant SARS-CoV-2 Isolates Rapidly Evolve In Vitro to Higher Infectivity through More Efficient Binding to Heparan Sulfate and Reduced S1/S2 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Antibodies and Antiviral Drugs against Covid-19 Omicron Variant - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of MAT-POS-e194df51-1 IC50 Values: A Comparative Guide
This guide provides an objective comparison of the SARS-CoV-2 main protease (Mpro) inhibitor MAT-POS-e194df51-1 with alternative antiviral compounds. The presented data, sourced from various independent studies, is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these potential therapeutics.
Comparative Analysis of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and a selection of alternative SARS-CoV-2 inhibitors. It is important to note that these values were determined in various studies and cell lines, which may contribute to variations in the reported potencies.
| Compound | Target | IC50 | EC50 | Cell Line(s) for EC50 |
| This compound | SARS-CoV-2 Mpro | 36.8 nM, 37 nM | 64 nM, 126 nM | A549-ACE2-TMPRSS2, HeLa-ACE2 |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | 4 nM | 15.9 - 127.2 nM | VeroE6 P-gp knockout |
| VV116 | SARS-CoV-2 RdRp | 0.67 µM (active triphosphate form) | 2.097 - 6.268 µM | HCoV-NL63, HCoV-229E, HCoV-OC43 |
| AT-527 (Bemnifosbuvir) | SARS-CoV-2 RdRp & NiRAN | Not directly reported | 0.47 µM (EC90) | Human airway epithelial cells |
Mechanism of Action
This compound and Nirmatrelvir are both inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1] This enzyme is crucial for the cleavage of viral polyproteins into functional non-structural proteins (NSPs), which are essential for viral replication and transcription.[2] By inhibiting Mpro, these compounds block the viral life cycle.
VV116 is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp).[3] It is a prodrug that is metabolized into its active triphosphate form, which is then incorporated into the growing viral RNA chain, causing premature termination and inhibiting viral replication.
AT-527 exhibits a dual mechanism of action, targeting both the RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the viral polymerase.[4][5] Its active triphosphate form, AT-9010, acts as a chain terminator during RNA synthesis and also binds to the NiRAN active site, inhibiting its essential nucleotidyltransferase activity.[4][5]
Signaling Pathway of SARS-CoV-2 Main Protease and Host Immune Evasion
The SARS-CoV-2 main protease plays a critical role not only in viral replication but also in suppressing the host's innate immune response. The diagram below illustrates the viral replication cycle and the key intervention point for Mpro inhibitors, as well as Mpro's role in cleaving host proteins to dampen antiviral immunity.
References
- 1. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Covalent SARS-CoV-2 Main Protease Inhibitors: MAT-POS-e194df51-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle, has been a primary target for the development of antiviral therapeutics. Non-covalent inhibitors offer a promising avenue for treatment, potentially avoiding off-target effects associated with covalent inhibitors. This guide provides a comparative analysis of MAT-POS-e194df51-1, a potent non-covalent Mpro inhibitor developed through the open-science COVID Moonshot initiative, and other notable non-covalent inhibitors.
Performance Comparison of Non-Covalent Mpro Inhibitors
The following tables summarize the in vitro efficacy of this compound in comparison to other non-covalent inhibitors of the SARS-CoV-2 main protease. The data is compiled from various studies, and direct comparison should be approached with consideration of potential variations in experimental conditions.
Table 1: Enzymatic Inhibition of SARS-CoV-2 Main Protease (Mpro)
| Inhibitor | IC50 (nM) | Assay Type | Source |
| This compound | 37 | FRET-based | [1] |
| ML188 | 1500 | FRET-based | [2] |
| Baicalein | 940 | FRET-based | [3] |
| Myricetin | 3680 | FRET-based | [3] |
| Quercetagetin | 1240 | FRET-based | [3] |
| Z222979552 | 1000 | In vitro protease activity | [4] |
| VS10 | 200 | Docking-based virtual screening and bioassay | [5] |
| VS12 | 1890 | Docking-based virtual screening and bioassay | [5] |
| L50 | 2840 | Molecular docking and biological activity assays | [6] |
| L37 | 4210 | Molecular docking and biological activity assays | [6] |
| L26 | 6000 | Molecular docking and biological activity assays | [6] |
| L17 | 5610 | Molecular docking and biological activity assays | [6] |
Table 2: Antiviral Activity in Cellular Assays
| Inhibitor | EC50 (nM) | Cell Line | Assay Type | Source |
| This compound | 64 | A549-ACE2-TMPRSS2 | Cytopathic Effect (CPE) | [7] |
| This compound | 126 | HeLa-ACE2 | Cytopathic Effect (CPE) | [7] |
| MPI8 | 30 | ACE2+ A549 | Cytopathic Effect (CPE) | [8] |
| MG-101 | 38 | Huh-7.5 | Antiviral Assay | [9] |
| Lycorine HCl | 10 | Huh-7.5 | Antiviral Assay | [9] |
| Nelfinavir mesylate | <500 | Huh-7.5 | Antiviral Assay | [9] |
| Sitagliptin | 320 | Huh-7.5 | Antiviral Assay | [9] |
| Daclatasvir HCl | 1590 | Huh-7.5 | Antiviral Assay | [9] |
Signaling Pathway and Experimental Workflow
SARS-CoV-2 Replication Cycle and Mpro Inhibition
The diagram below illustrates the essential role of the main protease (Mpro) in the SARS-CoV-2 replication cycle. Inhibition of Mpro by non-covalent inhibitors like this compound blocks the processing of viral polyproteins, thereby halting viral replication.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of non-covalent Mpro inhibitors.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines the typical workflow for evaluating the efficacy of non-covalent Mpro inhibitors.
Caption: General experimental workflow for the evaluation of Mpro inhibitors.
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assay for IC50 Determination
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of non-covalent Mpro inhibitors.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET-based substrate (e.g., containing a fluorophore and a quencher separated by the Mpro cleavage sequence)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add a small volume of each compound dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the Mpro enzyme solution to all wells except the negative controls and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence signal at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence increase.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cytopathic Effect (CPE) Assay for EC50 Determination
This protocol outlines a general method for assessing the antiviral activity of compounds in a cellular context.
Materials:
-
Vero E6 or other susceptible cell lines (e.g., A549-ACE2-TMPRSS2)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red)
-
Plate reader for absorbance or luminescence
Procedure:
-
Seed the 96-well plates with host cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Include uninfected cell controls and virus-infected controls (no compound).
-
Incubate the plates for a period sufficient to observe significant cytopathic effect in the virus control wells (e.g., 72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected and virus-infected controls.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50). Additionally, a cytotoxicity assay (CC50) should be performed in parallel on uninfected cells to assess the compound's toxicity.
References
- 1. Open science discovery of potent noncovalent SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of SARS-CoV-2 Mpro Noncovalent Natural Inhibitors Using Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel non-covalent Mpro inhibitors against SARS-CoV-2 by the computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking MAT-POS-e194df51-1: A Comparative Analysis Against the Approved Antiviral Nirmatrelvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational antiviral compound MAT-POS-e194df51-1 against the approved antiviral drug Nirmatrelvir, the active component of Paxlovid. Both compounds are inhibitors of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), an essential enzyme for viral replication. This document summarizes key performance data, outlines experimental methodologies, and visualizes the mechanism of action and experimental workflows.
Mechanism of Action: Targeting the SARS-CoV-2 Main Protease
Both this compound and Nirmatrelvir are designed to inhibit the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1] Mpro plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins that are necessary for viral replication.[1] By blocking the activity of Mpro, these inhibitors prevent the virus from maturing and propagating, thus halting the infection.
Figure 1: Simplified signaling pathway of SARS-CoV-2 replication highlighting the role of the main protease (Mpro) and the inhibitory action of this compound and Nirmatrelvir.
Comparative Performance Data
The following tables summarize the available in vitro efficacy and pharmacokinetic data for this compound and Nirmatrelvir. It is important to note that the data for this compound is primarily from preclinical studies conducted by the COVID Moonshot consortium, while the data for Nirmatrelvir is derived from a broader range of preclinical and clinical studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Antiviral Activity
| Parameter | This compound | Nirmatrelvir | Reference |
| IC50 (Mpro Enzyme Assay) | Not explicitly stated | 4 nM - 9 nM | [1] |
| EC50 (VeroE6 cells) | Not explicitly stated | 4.4 µM | [2] |
| EC50 (A549-hACE2 cells) | Not explicitly stated | 0.08 µM | [2] |
| EC50 (HeLa-ACE2 cells) | Not explicitly stated | Varies by variant | [3] |
| CC50 (HeLa-ACE2 cells) | >100 µM | >100 µM | [3] |
| Activity vs. Variants | Maintained activity against tested variants | Maintained activity against Alpha, Delta, and Omicron variants | [2] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Table 2: Pharmacokinetic Properties
| Parameter | This compound (in rats) | Nirmatrelvir (in humans, with Ritonavir) | Reference |
| Administration | Oral | Oral | [4][5] |
| Cmax | Not explicitly stated | 2.21 µg/mL | [6] |
| Tmax | Not explicitly stated | ~3 hours | [5] |
| Volume of Distribution | Not explicitly stated | 104.7 L | [6] |
| Protein Binding | Not explicitly stated | 69% | [6] |
| Metabolism | Not explicitly stated | Primarily CYP3A4 (inhibited by Ritonavir) | [7] |
| Elimination | Not explicitly stated | Renal | [6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the evaluation of SARS-CoV-2 Mpro inhibitors.
SARS-CoV-2 Main Protease (Mpro) Activity Assay (FRET-based)
This assay measures the enzymatic activity of Mpro and the inhibitory effect of compounds.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorescence Resonance Energy Transfer (FRET)-based substrate peptide
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (this compound or Nirmatrelvir) and DMSO (vehicle control)
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds to the respective wells. Include wells with DMSO only as a negative control.
-
Add the recombinant SARS-CoV-2 Mpro to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes) at 37°C.
-
The rate of substrate cleavage is determined by the change in fluorescence over time.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 2: Generalized experimental workflow for a FRET-based SARS-CoV-2 Mpro activity assay.
Cell-Based Antiviral Assay (Cytopathic Effect Reduction)
This assay determines the ability of a compound to protect cells from virus-induced death.
-
Reagents and Materials:
-
Susceptible host cells (e.g., VeroE6, A549-hACE2)
-
Cell culture medium and supplements
-
SARS-CoV-2 virus stock
-
Test compounds and DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear-bottom plates
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Seed host cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium and DMSO as virus controls and wells with medium only as mock-infected controls.
-
Incubate the plate for a short period (e.g., 1-2 hours).
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plate for a period sufficient to observe cytopathic effect (CPE) in the virus control wells (e.g., 48-72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the mock-infected and virus controls.
-
Determine the EC50 value from the dose-response curve.
-
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine the toxicity of the compounds to the host cells.
-
Procedure:
-
Follow the same procedure as the cell-based antiviral assay (steps 1-3).
-
Do not add the virus to the cells.
-
Incubate the plate for the same duration as the antiviral assay.
-
Assess cell viability as described above.
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control.
-
Determine the CC50 value from the dose-response curve.
-
Conclusion
This compound, an investigational compound from the COVID Moonshot initiative, demonstrates promising in vitro activity as a SARS-CoV-2 main protease inhibitor. Its mechanism of action is identical to the approved antiviral, Nirmatrelvir. While direct comparative data is limited, the available information suggests that this compound warrants further investigation as a potential therapeutic for COVID-19. Future head-to-head preclinical and clinical studies will be essential to fully elucidate its comparative efficacy, safety, and pharmacokinetic profile against established treatments like Paxlovid. The open-science nature of the COVID Moonshot project provides a valuable platform for the rapid development and evaluation of new antiviral candidates.[8][9][10]
References
- 1. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nirmatrelvir-resistant SARS-CoV-2 variants with high fitness in an infectious cell culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. annals.edu.sg [annals.edu.sg]
- 8. medchemica.com [medchemica.com]
- 9. COVID Moonshot | DNDi [dndi.org]
- 10. COVID Moonshot - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling MAT-POS-e194df51-1
This guide provides immediate safety, handling, and disposal protocols for MAT-POS-e194df51-1, a compound identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro)[1]. Researchers and drug development professionals should adhere to these procedures to ensure a safe laboratory environment. The information is compiled from the material's Safety Data Sheet (SDS) and general best practices for handling novel chemical compounds.
Chemical Identification:
-
Product Name: this compound[2]
-
CAS No.: 2765433-05-2[2]
-
Synonyms: C24H21ClN4O3S[2]
-
Identified Uses: Laboratory chemicals, manufacture of substances[2]
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed[2].
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life[2].
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects[2].
Signal Word: Warning
Precautionary Statements:
-
Wash skin thoroughly after handling[2].
-
Do not eat, drink or smoke when using this product[2].
-
Avoid release to the environment[2].
-
If swallowed, call a POISON CENTER or doctor/physician if you feel unwell[2].
-
Rinse mouth[2].
-
Dispose of contents/container to an approved waste disposal plant[2].
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment for handling this compound. While specific quantitative data such as glove breakthrough times are not available for this novel compound, general best practices for handling hazardous chemicals should be followed.
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles with Side-Shields | Required to protect from chemical splashes. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard[2][3]. |
| Hand Protection | Protective Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged contact or immersion, gloves with higher chemical resistance should be selected. Always inspect gloves for tears or defects before use and wash hands after removal[2][3][4]. |
| Body Protection | Impervious Clothing / Lab Coat | A lab coat is required to protect skin and clothing from splashes. Ensure it is buttoned and fits properly[2][5][6]. |
| Respiratory Protection | Suitable Respirator | Required when engineering controls like a fume hood are not sufficient or when handling the powder form where dust or aerosols can be generated. The type of respirator depends on the potential concentration and toxicity of airborne particles[2][5][6]. |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound[2][4].
- Ensure a calibrated and certified chemical fume hood is available and operational. All handling of the compound, especially the powder form, should be conducted within the fume hood to avoid inhalation of dust or aerosols[2][4].
- Locate the nearest safety shower and eyewash station and confirm they are accessible and functional[2].
- Prepare a designated and clearly labeled work area for handling the compound.
- Have a chemical spill kit readily available[7].
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat, ensuring it is fully buttoned[8].
- Don safety goggles with side-shields[2][8].
- Wear appropriate chemical-resistant gloves (e.g., nitrile)[2][3][8]. For tasks with a higher risk of exposure, consider double-gloving[3].
3. Handling the Compound:
- Handle the compound within the designated fume hood[4].
- Avoid direct contact with the skin, eyes, and clothing[2].
- When weighing the solid compound, use a spatula and handle it carefully to minimize dust formation[7].
- If creating a solution, add the solvent to the compound slowly to avoid splashing.
- Keep the container tightly sealed when not in use[2].
4. Storage:
- Store this compound in a tightly sealed container in a cool, well-ventilated area[2].
- Store away from direct sunlight and sources of ignition[2].
- Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[2].
- Segregate from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[2][7].
5. Spill and Emergency Procedures:
- Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[2].
- Skin Contact: Promptly wash the affected area with soap and water. Remove contaminated clothing and seek medical attention if irritation persists[2].
- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].
- Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[2].
- Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Avoid releasing the material into the environment[2][7].
6. Decontamination and Waste Disposal:
- Wipe down the work area and any contaminated equipment with an appropriate solvent and then soap and water.
- Dispose of all contaminated waste, including gloves, absorbent materials, and empty containers, in a clearly labeled hazardous waste container[2][9].
- Follow all institutional, local, and national regulations for hazardous waste disposal[2][7].
7. Doffing Personal Protective Equipment (PPE):
- Remove gloves first, avoiding contact with the outside of the gloves.
- Remove the lab coat.
- Remove eye protection.
- Wash hands thoroughly with soap and water[4][10].
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Logical relationships for emergency response to an exposure event.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound|2765433-05-2|MSDS [dcchemicals.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. gz-supplies.com [gz-supplies.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. artsci.usu.edu [artsci.usu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
